3-(4-Cyanobenzoyl)thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(thiophene-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12(14)11-5-6-15-8-11/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMYSGYWUPHBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641829 | |
| Record name | 4-(Thiophene-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42296-08-2 | |
| Record name | 4-(Thiophene-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Cyanobenzoyl)thiophene
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The molecule 3-(4-Cyanobenzoyl)thiophene represents a key building block, combining the versatile thiophene ring with a cyanobenzoyl moiety, a common feature in various targeted therapies. This guide provides a comprehensive, field-proven methodology for the regioselective synthesis of 3-(4-Cyanobenzoyl)thiophene, moving beyond simplistic protocols to explain the underlying chemical principles. We further detail a robust, multi-technique approach for its structural characterization and purity confirmation, designed to meet the rigorous standards of drug discovery and development professionals.
Strategic Imperative: The Challenge of Regioselectivity in Thiophene Chemistry
Thiophene, an aromatic heterocycle, presents a fascinating challenge in electrophilic aromatic substitution.[3] Due to the superior stabilization of the cationic intermediate via resonance, direct electrophilic attack, such as in a Friedel-Crafts acylation, overwhelmingly favors the C2 position.[6] Attempting a direct acylation of thiophene with 4-cyanobenzoyl chloride would yield almost exclusively the undesired 2-isomer.
Therefore, the synthesis of the C3-substituted isomer requires a deliberate and regiochemically controlled strategy. Our approach circumvents this challenge by employing a pre-functionalized thiophene precursor, 3-bromothiophene, to direct the acylation to the desired position through an organometallic intermediate. This method ensures high regioselectivity and provides a reliable pathway to the target compound.
Synthesis Pathway: A Grignard-Mediated Approach
The chosen synthetic route involves the formation of a 3-thienyl Grignard reagent, which then acts as a nucleophile in an addition reaction with 4-cyanobenzoyl chloride. This classic organometallic transformation is robust, high-yielding, and provides excellent control over the final product's regiochemistry.
Caption: Synthetic workflow for 3-(4-Cyanobenzoyl)thiophene.
Causality Behind Experimental Choices
-
Starting Material: 3-Bromothiophene is selected as it fixes the point of reactivity at the C3 position. The carbon-bromine bond is readily converted into an organometallic species.
-
Grignard Formation: Magnesium in anhydrous tetrahydrofuran (THF) is the classic method for Grignard reagent formation. Anhydrous conditions are critical, as Grignard reagents are strong bases and will be quenched by even trace amounts of water. A small crystal of iodine is often used as an activator to etch the passivating oxide layer on the magnesium turnings, initiating the reaction.
-
Electrophile: 4-Cyanobenzoyl chloride is a highly reactive acylating agent. The acyl chloride is more electrophilic than the corresponding carboxylic acid or ester, ensuring efficient reaction with the moderately nucleophilic Grignard reagent.
-
Temperature Control: The addition of the Grignard reagent to the acyl chloride is performed at low temperatures (e.g., 0 °C or below). This is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product, which would form a tertiary alcohol.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide to yield the ketone and is acidic enough to neutralize any remaining Grignard reagent without being so strongly acidic as to cause degradation of the product.
Detailed Experimental Protocol
Materials:
-
3-Bromothiophene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Cyanobenzoyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven beforehand.
-
Grignard Reagent Formation: Place the magnesium turnings and the iodine crystal in the flask. Add a small portion of anhydrous THF. In the dropping funnel, prepare a solution of 3-bromothiophene in anhydrous THF.
-
Add a few milliliters of the 3-bromothiophene solution to the magnesium. The solution should warm up and the brown color of the iodine should fade, indicating the initiation of the reaction. Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The formation of the Grignard reagent is indicated by a grayish, cloudy solution.
-
Acylation Reaction: In a separate, dry, inert-atmosphere flask, dissolve 4-cyanobenzoyl chloride in anhydrous THF. Cool this solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared 3-thienylmagnesium bromide solution from the first flask to the cooled solution of 4-cyanobenzoyl chloride via cannula or the dropping funnel. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture again to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3-(4-Cyanobenzoyl)thiophene as a pure solid.
Characterization and Structural Validation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.
Spectroscopic Data Summary
| Technique | Characteristic Signal | Interpretation |
| ¹H NMR | ~8.1-8.2 ppm (d, 1H), ~7.8-7.9 ppm (d, 2H), ~7.7-7.8 ppm (d, 2H), ~7.4-7.5 ppm (dd, 1H) | Signals correspond to the protons on the thiophene and benzonitrile rings. Specific splitting patterns confirm the 3-substitution pattern. |
| ¹³C NMR | ~185-190 ppm, ~135-145 ppm, ~132 ppm, ~129 ppm, ~126 ppm, ~118 ppm, ~115 ppm | Key resonances for the ketone carbonyl (C=O), aromatic carbons, and the nitrile carbon (C≡N). |
| FT-IR | ~2220-2240 cm⁻¹ (strong, sharp), ~1650-1670 cm⁻¹ (strong, sharp), ~3100 cm⁻¹ (weak) | Confirms the presence of the nitrile (C≡N stretch) and ketone (C=O stretch) functional groups, and aromatic C-H bonds.[7] |
| Mass Spec (EI) | Molecular Ion Peak (M⁺) at m/z ≈ 213.03 | Corresponds to the molecular weight of C₁₂H₇NOS, confirming the elemental composition. |
Detailed Spectral Interpretation
-
¹H NMR Spectroscopy: The proton on the thiophene ring adjacent to the sulfur (C5-H) will appear as a doublet of doublets, while the other two thiophene protons will also show characteristic splitting. The protons on the 4-cyanophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, integrating to two protons each.
-
¹³C NMR Spectroscopy: The most downfield signal will be the ketone carbonyl carbon. The quaternary carbon attached to the nitrile group will appear around 115 ppm, and the nitrile carbon itself will be near 118 ppm. The remaining signals will correspond to the other aromatic carbons.
-
FT-IR Spectroscopy: The presence of two strong, sharp absorption bands is the most telling feature. The band in the ~2230 cm⁻¹ region is highly characteristic of a nitrile (C≡N) stretch.[7] The band around ~1660 cm⁻¹ is characteristic of an aryl ketone carbonyl (C=O) stretch.[7] The region around 3100 cm⁻¹ will show weak C-H stretches from the aromatic rings.[8]
-
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) should show a prominent molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns would likely show cleavage on either side of the carbonyl group, yielding ions corresponding to the thienyl and cyanobenzoyl fragments.
Applications in Drug Discovery and Medicinal Chemistry
Thiophene and its derivatives are cornerstones of modern medicinal chemistry.[4] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties but with altered lipophilicity and metabolic profile, which can be advantageous for drug design.[3]
The 3-(4-Cyanobenzoyl)thiophene scaffold is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications:
-
Kinase Inhibitors: The cyanophenyl group is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.[1]
-
Precursor for Heterocyclic Scaffolds: The ketone functional group is a versatile handle for further chemical transformations, such as reductive amination, Wittig reactions, or cyclization reactions to build more elaborate heterocyclic systems.
-
Anti-inflammatory and Anticancer Agents: Many compounds containing the benzoylthiophene core have been investigated for their anti-inflammatory and cytotoxic activities.[3][5]
Conclusion
The synthesis of 3-(4-Cyanobenzoyl)thiophene is not a trivial undertaking due to the inherent regioselectivity of the thiophene ring. However, by employing a strategic, organometallic-based approach starting from 3-bromothiophene, the target molecule can be obtained in high yield and purity. This guide has provided a detailed, robust protocol grounded in a firm understanding of the underlying chemical principles. The comprehensive characterization workflow ensures that researchers and drug development professionals can validate the structure and purity of this valuable synthetic intermediate with a high degree of confidence, enabling its use in the discovery of next-generation therapeutics.
References
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An In-depth Technical Guide to 3-(4-Cyanobenzoyl)thiophene: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry and materials science is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, thiophene and its derivatives have emerged as a cornerstone, demonstrating a remarkable breadth of biological activities and material properties. This guide focuses on a specific, yet significant, member of this family: 3-(4-Cyanobenzoyl)thiophene. This molecule, characterized by the fusion of a thiophene ring with a cyanobenzoyl moiety, presents a unique electronic and structural profile, making it a compelling target for further investigation. As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical overview, grounded in established chemical principles and supported by available data, to empower researchers in their pursuit of innovative applications for this compound. We will delve into its fundamental molecular attributes, explore its synthesis through logical and field-proven methodologies, and discuss its characterization, thereby offering a solid foundation for future research and development endeavors.
Core Molecular Attributes of 3-(4-Cyanobenzoyl)thiophene
Molecular Structure and Formula
3-(4-Cyanobenzoyl)thiophene is a small organic molecule featuring a central thiophene ring acylated at the 3-position with a 4-cyanobenzoyl group.
Molecular Formula: C₁₂H₇NOS
The molecular structure consists of a five-membered aromatic thiophene ring, containing one sulfur atom, which is connected via a carbonyl bridge to a para-substituted benzonitrile ring.
Figure 1: Molecular structure of 3-(4-Cyanobenzoyl)thiophene.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-(4-Cyanobenzoyl)thiophene is paramount for its application in experimental settings. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| IUPAC Name | (4-cyanophenyl)(thiophen-3-yl)methanone | N/A |
| CAS Number | 42296-08-2 | N/A |
| Molecular Weight | 213.26 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; likely insoluble in water. | Inferred from structural components |
Synthesis and Mechanistic Insights
The synthesis of 3-(4-Cyanobenzoyl)thiophene is most logically achieved through a Friedel-Crafts acylation reaction. This well-established method for forming carbon-carbon bonds on aromatic rings provides a direct and efficient route.
Retrosynthetic Analysis
The primary disconnection for the synthesis of 3-(4-Cyanobenzoyl)thiophene is at the bond between the thiophene ring and the carbonyl carbon. This leads to thiophene and 4-cyanobenzoyl chloride as the starting materials.
Figure 2: Retrosynthetic analysis of 3-(4-Cyanobenzoyl)thiophene.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
The Friedel-Crafts acylation of thiophene with 4-cyanobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is the most direct synthetic approach.[1]
Reaction:
Thiophene + 4-Cyanobenzoyl Chloride --(AlCl₃)--> 3-(4-Cyanobenzoyl)thiophene + HCl
Causality Behind Experimental Choices:
-
Choice of Reactants: Thiophene serves as the nucleophilic aromatic substrate. 4-Cyanobenzoyl chloride is the electrophilic acylating agent. The cyano group is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution, thus preventing side reactions on the benzoyl moiety.
-
Choice of Catalyst: A Lewis acid like aluminum chloride is essential to activate the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.[2]
-
Solvent: An inert solvent, such as dichloromethane or dichloroethane, is typically used to facilitate the reaction while not participating in it.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Formation of Acylium Ion: The flask is cooled to 0 °C in an ice bath. A solution of 4-cyanobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel. The mixture is stirred for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Acylation of Thiophene: A solution of thiophene (1.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 3-(4-Cyanobenzoyl)thiophene.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on both the thiophene and the benzene rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H2 | ~7.8-8.2 | dd | ~5, 1.5 |
| Thiophene H4 | ~7.3-7.6 | dd | ~5, 3 |
| Thiophene H5 | ~7.6-7.9 | dd | ~3, 1.5 |
| Benzene H (ortho to C=O) | ~7.8-8.1 | d | ~8 |
| Benzene H (ortho to CN) | ~7.7-8.0 | d | ~8 |
Note: These are predicted values and may vary in an actual spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~185-195 |
| Cyano (C≡N) | ~115-120 |
| Thiophene C2 | ~130-135 |
| Thiophene C3 | ~140-145 |
| Thiophene C4 | ~125-130 |
| Thiophene C5 | ~128-133 |
| Benzene C (ipso to C=O) | ~135-140 |
| Benzene C (ipso to CN) | ~110-115 |
| Benzene C (aromatic) | ~128-135 |
Note: These are predicted values and may vary in an actual spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | ~2220-2240 (strong, sharp) |
| C=O (Aryl Ketone) | ~1650-1670 (strong) |
| C-H (Aromatic) | ~3000-3100 (medium) |
| C=C (Aromatic) | ~1400-1600 (multiple bands) |
| C-S (Thiophene) | ~600-800 |
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 213. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the thiophene ring, leading to fragments corresponding to the 4-cyanobenzoyl cation (m/z = 129) and the 3-thienyl radical.
Potential Applications and Future Directions
While specific applications for 3-(4-Cyanobenzoyl)thiophene are not extensively documented, its structural motifs suggest potential utility in several areas of research and development.
-
Medicinal Chemistry: The thiophene nucleus is a well-known privileged scaffold in drug discovery, present in numerous approved drugs. The incorporation of a cyanobenzoyl group could modulate the electronic and steric properties of the molecule, potentially leading to interactions with various biological targets. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[3] The cyano group can act as a hydrogen bond acceptor and can be a key pharmacophoric feature.
-
Materials Science: Thiophene-based molecules are fundamental building blocks for organic electronic materials, including conductive polymers and organic light-emitting diodes (OLEDs).[4] The presence of the polar cyano group and the extended π-system in 3-(4-Cyanobenzoyl)thiophene could impart interesting photophysical and electronic properties, making it a candidate for investigation in novel organic materials.
Future research should focus on the validated synthesis and thorough characterization of 3-(4-Cyanobenzoyl)thiophene. Subsequent biological screening against a panel of relevant targets and investigation of its material properties will be crucial in unlocking its full potential.
Conclusion
3-(4-Cyanobenzoyl)thiophene represents a molecule of significant interest at the intersection of heterocyclic chemistry, medicinal chemistry, and materials science. This guide has provided a foundational understanding of its molecular structure, physicochemical properties, and a logical synthetic pathway. The predicted spectroscopic data serves as a valuable reference for its characterization. While experimental data for this specific compound remains to be fully elucidated in publicly accessible literature, the information presented herein, grounded in established chemical principles, offers a robust starting point for researchers and scientists. The exploration of this and related compounds will undoubtedly contribute to the advancement of drug discovery and the development of novel functional materials.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
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The Solubility Profile of 3-(4-Cyanobenzoyl)thiophene: A Comprehensive Technical Guide for Drug Development Professionals
Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount determinants of its ultimate therapeutic success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its bioavailability and efficacy. A suboptimal solubility profile can lead to costly and time-consuming formulation challenges, and in some cases, the premature termination of an otherwise promising drug candidate.
This in-depth technical guide is dedicated to a thorough exploration of the solubility profile of 3-(4-Cyanobenzoyl)thiophene . This molecule, possessing a unique combination of a thiophene ring, a benzoyl moiety, and a cyano group, presents an interesting case study for understanding the interplay of structural features and their impact on solubility. This document is crafted for researchers, scientists, and drug development professionals, providing not only a theoretical framework for solubility but also actionable, field-proven experimental protocols. As your senior application scientist, my aim is to equip you with the causal understanding behind experimental choices, ensuring that every protocol is a self-validating system for generating robust and reliable data.
Unveiling the Molecule: Physicochemical Characteristics of 3-(4-Cyanobenzoyl)thiophene
A foundational understanding of the molecule's inherent properties is the first step in predicting and interpreting its solubility behavior.
Chemical Identity and Structure
-
IUPAC Name: (4-cyanophenyl)(thiophen-3-yl)methanone
-
Molecular Formula: C₁₂H₇NOS
-
Molecular Weight: 213.26 g/mol
-
CAS Number: 42296-08-2
The structure of 3-(4-Cyanobenzoyl)thiophene is characterized by three key functional groups:
-
Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. Thiophene itself is known to be insoluble in water but soluble in various organic solvents.[1][2] Its aromatic nature contributes to the overall planarity and potential for π-π stacking interactions.[3]
-
Benzoyl Group: An aromatic ketone that introduces a polar carbonyl group, which can act as a hydrogen bond acceptor. However, the bulky, nonpolar phenyl ring generally decreases aqueous solubility.
-
Cyano Group (-C≡N): A strongly polar and electron-withdrawing group. While the nitrile group is polar, its overall effect on aqueous solubility can be complex; in some contexts, it can improve pharmacokinetic properties and solubility.[4][5][6]
Predicted Physicochemical Properties
In the absence of extensive experimental data for 3-(4-Cyanobenzoyl)thiophene, in silico predictive models are invaluable tools for initial assessment. These models leverage vast databases of known compounds to estimate key physicochemical parameters.
| Property | Predicted Value | Prediction Tool | Significance in Solubility Profiling |
| LogP (o/w) | ~2.8 - 3.5 | SwissADME, ACD/Percepta | Indicates the lipophilicity of the compound. A positive LogP suggests a preference for lipidic environments over aqueous ones, often correlating with lower aqueous solubility. |
| Aqueous Solubility (LogS) | -3.5 to -4.5 | SwissADME, ACD/Percepta | Predicts the logarithm of the molar solubility in water. A value in this range suggests low to poor aqueous solubility. |
| pKa | Not predicted to have significant ionization within physiological pH range. | ACD/Percepta | The absence of a readily ionizable group suggests that its solubility will not be dramatically affected by changes in pH within the physiological range (pH 1.2-7.4). |
Note: These values are predictions and should be confirmed by experimental determination.
For context, the structurally similar compound 2-Benzoylthiophene (lacking the cyano group) has a reported melting point of 55-57°C and is also expected to have low aqueous solubility.[7][8]
The Theoretical Underpinnings of Solubility in Pharmaceutical Sciences
A robust solubility assessment requires an appreciation of the different types of solubility and the thermodynamic principles that govern them.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In the realm of drug discovery, two primary types of solubility are measured:
-
Kinetic Solubility: This is the concentration of a compound at which it begins to precipitate from a solution when added from a concentrated stock (typically in DMSO). It is a measure of how quickly a compound can dissolve and is often used in high-throughput screening.[1]
-
Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It represents the true, stable solubility of the compound and is the "gold standard" for solubility determination in later stages of drug development.[7]
Caption: Kinetic vs. Thermodynamic Solubility.
Experimental Determination of the Solubility Profile
A comprehensive solubility profile of 3-(4-Cyanobenzoyl)thiophene necessitates a multi-faceted experimental approach. The following protocols are designed to provide a robust and reliable characterization.
Thermodynamic Solubility Determination: The Shake-Flask Method (USP <1092>)
The shake-flask method is the most widely accepted and reliable technique for determining thermodynamic solubility.[7][9]
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Experimental Protocol:
-
Preparation of Media: Prepare aqueous buffers at a minimum of three pH levels within the physiological range: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid), as recommended by ICH M9 guidelines.[10][11]
-
Sample Preparation: Add an excess of solid 3-(4-Cyanobenzoyl)thiophene to vials containing each of the prepared buffer solutions. A visual excess of solid material must be present throughout the experiment.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to permit the settling of undissolved solid. Alternatively, centrifuge the samples at a high speed to pellet the solid material.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of 3-(4-Cyanobenzoyl)thiophene in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
Caption: Shake-Flask Method Workflow.
Kinetic Solubility Assay for High-Throughput Screening
For earlier stages of drug discovery, a higher-throughput kinetic solubility assay can be employed.
Principle: The compound is introduced into an aqueous buffer from a concentrated DMSO stock solution. The concentration at which precipitation is first observed is determined, often by nephelometry (light scattering).[12]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(4-Cyanobenzoyl)thiophene in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed.
Solubility in Biorelevant Media and Co-solvents
To better predict in vivo performance, solubility should also be assessed in more complex, biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds.
Furthermore, exploring the use of co-solvents (e.g., ethanol, propylene glycol, PEG 400) can provide valuable information for the development of liquid formulations.[13][14] The experimental setup for these studies is similar to the shake-flask method, with the substitution of the solvent system.
Interpreting the Solubility Profile: Implications for Drug Development
The solubility data for 3-(4-Cyanobenzoyl)thiophene will have profound implications for its development path.
Biopharmaceutics Classification System (BCS)
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[15]
-
High Solubility: The highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[10][11]
-
High Permeability: The extent of absorption in humans is determined to be ≥ 85-90% of an administered dose.
Based on its predicted LogP and LogS values, 3-(4-Cyanobenzoyl)thiophene is likely to be a low solubility compound. If it is found to have high permeability, it would be classified as a BCS Class II compound. For such compounds, the rate-limiting step for oral absorption is often drug dissolution.
Strategies for Solubility Enhancement
Should 3-(4-Cyanobenzoyl)thiophene be confirmed as a poorly soluble compound, several formulation strategies can be employed to enhance its solubility and dissolution rate:[15]
-
Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug particles, thereby enhancing the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulation in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.
-
Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal lattice energy and improve solubility.
Caption: Solubility Enhancement Strategies.
Conclusion and Future Directions
The solubility profile of 3-(4-Cyanobenzoyl)thiophene is a critical parameter that will guide its entire development trajectory. The predictive data strongly suggests that this compound will exhibit low aqueous solubility, a common challenge in modern drug discovery. The experimental protocols outlined in this guide, particularly the "gold standard" shake-flask method, provide a robust framework for definitively characterizing its thermodynamic solubility across a physiologically relevant pH range.
A thorough understanding of this profile will enable the rational design of formulation strategies to overcome any solubility limitations, ultimately maximizing the therapeutic potential of 3-(4-Cyanobenzoyl)thiophene. It is through this diligent and systematic approach to physicochemical characterization that we can de-risk drug development and pave the way for novel, effective medicines.
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Methodological & Application
Application Notes & Protocols: 3-(4-Cyanobenzoyl)thiophene in Organic Electronics and Materials Science
A Senior Application Scientist's Guide to a Versatile Building Block
In the dynamic field of organic electronics, the design and synthesis of novel molecular building blocks are paramount to advancing the performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2][3] 3-(4-Cyanobenzoyl)thiophene is a molecule of significant interest, embodying a donor-acceptor (D-A) architecture within a compact structure. The electron-rich thiophene ring acts as the donor, while the electron-withdrawing cyanobenzoyl group serves as the acceptor. This inherent electronic asymmetry makes it a compelling candidate for incorporation into larger conjugated systems, including polymers and small molecules, for application in organic electronic devices.
This guide provides a comprehensive overview of the potential applications of 3-(4-Cyanobenzoyl)thiophene, offering detailed protocols for its synthesis, its incorporation into a functional polymer, and the fabrication and characterization of organic electronic devices.
Synthesis and Characterization of 3-(4-Cyanobenzoyl)thiophene
The synthesis of 3-(4-Cyanobenzoyl)thiophene can be achieved through a variety of established organometallic cross-coupling reactions. A common and effective method is the Suzuki coupling reaction, which involves the reaction of a thiophene boronic acid or ester with a benzoyl halide.
Proposed Synthetic Protocol: Suzuki Coupling
This protocol outlines a general procedure for the synthesis of 3-(4-Cyanobenzoyl)thiophene.
Materials:
-
3-Thiopheneboronic acid
-
4-Cyanobenzoyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-thiopheneboronic acid (1.2 equivalents) and 4-cyanobenzoyl chloride (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M, 3.0 equivalents).
-
To this biphasic mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) as the catalyst system.
-
Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(4-Cyanobenzoyl)thiophene.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligand through oxidation.
-
Biphasic Solvent System: The toluene/ethanol/water system facilitates the dissolution of both organic and inorganic reagents and promotes efficient phase transfer of the reactants.
-
Base (K₂CO₃): Essential for the activation of the boronic acid and to neutralize the acid generated during the reaction.
-
Palladium/Phosphine Catalyst: A standard and highly effective catalyst system for Suzuki cross-coupling reactions.
Characterization
The synthesized 3-(4-Cyanobenzoyl)thiophene should be thoroughly characterized to confirm its structure and purity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | The spectra should show the characteristic peaks for the thiophene and benzonitrile protons and carbons in the expected integration ratios. |
| FT-IR Spectroscopy | Identification of functional groups. | A strong absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch, and a carbonyl (C=O) stretch around 1650 cm⁻¹. |
| Mass Spectrometry | Determination of molecular weight. | The molecular ion peak corresponding to the exact mass of 3-(4-Cyanobenzoyl)thiophene. |
| UV-Vis Spectroscopy | Investigation of electronic absorption properties. | The spectrum will reveal the absorption maxima (λ_max) and the optical bandgap of the molecule. |
| Cyclic Voltammetry (CV) | Determination of electrochemical properties. | The oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels. |
Polymerization and Application in Organic Field-Effect Transistors (OFETs)
The 3-(4-Cyanobenzoyl)thiophene unit can be incorporated into a polymer backbone to create a donor-acceptor copolymer suitable for use as the active layer in an OFET.[2][4] For this purpose, the monomer needs to be functionalized with polymerizable groups, such as halogens (e.g., bromine), for cross-coupling polymerization reactions like the Stille or Suzuki polymerization.
Monomer Functionalization and Polymerization Workflow
Caption: Structure and working principle of a bulk heterojunction OPV.
Protocol: OPV Fabrication
This protocol outlines the fabrication of a conventional architecture BHJ solar cell.
Materials:
-
Patterned indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
The synthesized donor-acceptor copolymer
-
PC₇₁BM (phenyl-C₇₁-butyric acid methyl ester)
-
Chlorobenzene
-
Zinc oxide (ZnO) nanoparticle precursor or solution
-
Aluminum (for cathode)
-
Standard cleanroom fabrication equipment
Procedure:
-
Substrate Cleaning: Clean the patterned ITO substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 140°C for 10 minutes.
-
Active Layer Preparation and Deposition: Prepare a blend solution of the copolymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. Spin-coat this active layer solution on top of the PEDOT:PSS layer in a nitrogen-filled glovebox. The thickness should be optimized to around 100 nm.
-
Electron Transport Layer (ETL) Deposition: Deposit a thin layer of ZnO (e.g., from a nanoparticle solution or a precursor) on top of the active layer.
-
Cathode Deposition: Thermally evaporate an aluminum cathode (around 100 nm) on top of the ETL through a shadow mask.
-
Device Characterization: Measure the current-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²).
Expected Performance of a 3-(4-Cyanobenzoyl)thiophene-based OPV
The performance of an OPV is evaluated by several parameters obtained from the J-V curve.
| Parameter | Description | Anticipated Value Range |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting light energy into electrical energy. | 5 - 10% |
| Open-Circuit Voltage (V_oc) | The maximum voltage from the solar cell when there is no current flowing. | 0.6 - 0.9 V |
| Short-Circuit Current Density (J_sc) | The current density through the solar cell when the voltage is zero. | 10 - 20 mA/cm² |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. | 0.6 - 0.75 |
Conclusion and Future Outlook
3-(4-Cyanobenzoyl)thiophene represents a promising building block for the synthesis of novel organic semiconducting materials. Its inherent donor-acceptor character provides a strong electronic driving force for charge separation and transport. The protocols and expected performance metrics outlined in this guide provide a solid foundation for researchers to explore the potential of this and similar molecules in the field of organic electronics. Further molecular engineering, such as the introduction of solubilizing side chains and the optimization of the comonomer in polymerization, can lead to materials with enhanced performance in OFETs and OPVs. The systematic investigation of structure-property relationships will be key to unlocking the full potential of 3-(4-Cyanobenzoyl)thiophene and its derivatives in next-generation electronic devices.
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Lin, C.-Y., et al. (2012). Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells. The Journal of Organic Chemistry, 77(9), 4479-4488. Retrieved from [Link]
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Karakus, N., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-244. Retrieved from [Link]
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Ozturk, T., et al. (2022). High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. The University of Manchester, 1-23. Retrieved from [Link]
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Chen, H., et al. (2017). Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge. Energy & Environmental Science, 10(2), 614-620. Retrieved from [Link]
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Ponce Ortiz, R., et al. (2010). Organic n-channel field-effect transistors based on arylenediimide-thiophene derivatives. Journal of the American Chemical Society, 132(24), 8440-8452. Retrieved from [Link]
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Cariou, R., et al. (2012). Synthesis, electronic properties and packing modes of conjugated systems based on 2,5-di(cyanovinyl)furan or thiophene and imino-perfluorophenyl moieties. New Journal of Chemistry, 36(5), 1185-1192. Retrieved from [Link]
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Li, Y., et al. (2018). The Availability of Neutral Cyan, Green, Blue and Purple Colors from Simple D–A Type Polymers with Commercially Available Thiophene Derivatives as the Donor Units. Polymers, 10(11), 1234. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of 3-(4-Cyanobenzoyl)thiophene
Introduction: Unlocking the Potential of a Privileged Scaffold
The thiophene ring is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions. When substituted with pharmacophoric elements, thiophene derivatives often exhibit a wide spectrum of biological activities. 3-(4-Cyanobenzoyl)thiophene, in particular, represents a versatile scaffold. The cyanobenzoyl moiety offers sites for hydrogen bonding and pi-stacking interactions, while the thiophene ring provides a platform for further chemical diversification to modulate pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of established and rationally designed protocols for the functionalization of the thiophene ring in 3-(4-Cyanobenzoyl)thiophene. As a substrate bearing two potent electron-withdrawing groups—the benzoyl and the remotely deactivating cyano group—the thiophene ring is significantly deactivated towards classical electrophilic aromatic substitution.[1] This necessitates the use of carefully optimized and often more forcing reaction conditions to achieve desired transformations. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals to facilitate the synthesis of novel derivatives for screening and lead optimization.
Regioselectivity in the Functionalization of 3-(4-Cyanobenzoyl)thiophene
The 3-acyl group is a meta-director in electrophilic aromatic substitution on the thiophene ring, primarily deactivating the adjacent 2- and 4-positions. However, the C5 position remains the most susceptible to electrophilic attack due to its greater inherent reactivity in the thiophene nucleus.[2] Therefore, electrophilic substitution reactions on 3-(4-cyanobenzoyl)thiophene are expected to predominantly yield the 5-substituted isomer. The C2 position is the next most likely site, followed by the highly deactivated C4 position.
Figure 1: Regioselectivity of electrophilic substitution on 3-(4-cyanobenzoyl)thiophene.
Part 1: Electrophilic Halogenation
Halogenated thiophenes are pivotal intermediates for subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents.[3] Due to the deactivated nature of the substrate, direct halogenation requires potent halogenating agents and optimized conditions.
Protocol 1.1: Regioselective Bromination at the C5-Position
This protocol aims for the monobromination of 3-(4-cyanobenzoyl)thiophene at the most reactive C5 position. N-Bromosuccinimide (NBS) in a suitable solvent is the reagent of choice for controlled monobromination.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-(4-cyanobenzoyl)thiophene (1.0 eq) in a mixture of acetic acid and chloroform (1:1, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Bromosuccinimide (1.05 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-3-(4-cyanobenzoyl)thiophene.
| Reagent/Parameter | Quantity/Value | Rationale |
| 3-(4-Cyanobenzoyl)thiophene | 1.0 eq | Starting material |
| N-Bromosuccinimide (NBS) | 1.05 eq | Mild and selective brominating agent |
| Acetic Acid/Chloroform | 1:1 mixture | Solvent system to ensure solubility of reactants |
| Temperature | Room Temperature | To control selectivity and minimize side reactions |
| Reaction Time | 12-24 hours | Deactivated substrate requires longer reaction time |
| Expected Yield | 70-85% | Based on similar deactivated systems |
Causality Behind Experimental Choices:
-
The use of NBS provides a constant, low concentration of bromine, which favors selective monobromination over di- or polybromination.[4]
-
The acetic acid/chloroform solvent system is chosen to ensure the solubility of both the polar starting material and the less polar NBS.
-
Running the reaction at room temperature helps to control the regioselectivity, favoring the kinetically preferred C5-position.
Part 2: Nitration of the Thiophene Ring
The introduction of a nitro group onto the thiophene ring opens up a plethora of synthetic possibilities, as the nitro group can be readily reduced to an amine or serve as a precursor for other functionalities.[5] The nitration of a deactivated thiophene requires careful control of reaction conditions to prevent degradation of the starting material.[6]
Protocol 2.1: Regioselective Nitration at the C5-Position
This protocol employs a milder nitrating agent, fuming nitric acid in acetic anhydride, to achieve mononitration at the C5-position.
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq) to acetic anhydride (5 mL/mmol of substrate) at 0°C with stirring. Allow the mixture to stir for 15 minutes at this temperature.
-
Reaction Setup: Dissolve 3-(4-cyanobenzoyl)thiophene (1.0 eq) in acetic anhydride (5 mL/mmol) in a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer. Cool the solution to 0°C.
-
Reaction Execution: Add the freshly prepared nitrating mixture dropwise to the solution of the thiophene derivative, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be recrystallized from ethanol or purified by column chromatography to yield 5-nitro-3-(4-cyanobenzoyl)thiophene.
| Reagent/Parameter | Quantity/Value | Rationale |
| 3-(4-Cyanobenzoyl)thiophene | 1.0 eq | Starting material |
| Fuming Nitric Acid | 1.1 eq | Potent nitrating agent |
| Acetic Anhydride | 10 mL/mmol total | Solvent and activating agent for nitric acid |
| Temperature | 0-5°C | To control the exothermic reaction and prevent over-nitration |
| Reaction Time | 2-4 hours | Sufficient for mononitration of the deactivated ring |
| Expected Yield | 60-75% | Based on nitration of other deactivated thiophenes |
Causality Behind Experimental Choices:
-
The combination of fuming nitric acid and acetic anhydride generates the highly electrophilic acetyl nitrate in situ, which is an effective nitrating agent for deactivated aromatic systems.[7]
-
Low temperatures are crucial to control the highly exothermic nitration reaction and to minimize the formation of undesired byproducts.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives of 3-(4-cyanobenzoyl)thiophene are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the scaffold.[8]
Protocol 3.1: Suzuki-Miyaura Coupling of 5-Bromo-3-(4-cyanobenzoyl)thiophene
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the C5-position of the thiophene ring.
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Application Notes and Protocols for Investigating the Biological Activity of 3-(4-Cyanobenzoyl)thiophene Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of 3-(4-Cyanobenzoyl)thiophene derivatives. This class of compounds holds significant promise for therapeutic applications, and the following protocols are designed to be robust and reproducible for the investigation of their anticancer, anti-inflammatory, and antimicrobial properties.
Introduction: The Therapeutic Potential of the Thiophene Scaffold
Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of thiophene have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The introduction of an aroyl group, such as a 4-cyanobenzoyl moiety, at the 3-position of the thiophene ring can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
The 4-cyanobenzoyl group, with its electron-withdrawing nitrile functionality, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding. This structural motif has been explored in the design of various enzyme inhibitors and receptor modulators. The combination of the thiophene core and the 3-(4-cyanobenzoyl) substituent presents a compelling strategy for the development of novel therapeutic agents.
PART 1: Synthesis of 3-(4-Cyanobenzoyl)thiophene
A plausible and efficient method for the synthesis of 3-(4-Cyanobenzoyl)thiophene is through the Friedel-Crafts acylation of a 3-substituted thiophene precursor. Due to the directing effects of the thiophene ring, direct acylation of unsubstituted thiophene predominantly yields the 2-substituted product.[4] Therefore, a strategic approach is required to achieve 3-substitution. One common strategy involves the use of a blocking group at the 2- and 5-positions or starting with a 3-substituted thiophene. An alternative and more direct approach for achieving 3-acylation is to utilize specific catalysts and reaction conditions that favor this regioselectivity, although this can be challenging.
For the purpose of these protocols, we will outline a general and robust synthetic strategy that is commonly employed for the synthesis of 3-aroylthiophenes.
Protocol 1: Synthesis of 3-(4-Cyanobenzoyl)thiophene via Friedel-Crafts Acylation
Rationale: This protocol utilizes a Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[5] The choice of a Lewis acid catalyst is critical for activating the acylating agent. Tin(IV) chloride (SnCl₄) is often a milder and more selective catalyst than aluminum chloride (AlCl₃) for the acylation of sensitive heterocyclic substrates like thiophene, minimizing side reactions and decomposition.[6]
Materials:
-
3-Bromothiophene
-
4-Cyanobenzoyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromothiophene (1 equivalent) and 4-cyanobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Catalyst Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of tin(IV) chloride (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 1M HCl solution while cooling the flask in an ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-(4-Cyanobenzoyl)thiophene.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Biological Evaluation Protocols
The following protocols are designed to assess the anticancer, anti-inflammatory, and antimicrobial activities of the synthesized 3-(4-Cyanobenzoyl)thiophene derivatives.
Section 2.1: Anticancer Activity Evaluation
Many thiophene derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[7][8]
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used and reliable method for determining the cytotoxic potential of novel compounds.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4-Cyanobenzoyl)thiophene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 3-(4-Cyanobenzoyl)thiophene derivative in the cell culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Data Presentation:
| Cancer Cell Line | IC₅₀ (µM) of 3-(4-Cyanobenzoyl)thiophene Derivative | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 (Breast) | [Insert experimental value] | [Insert experimental value] |
| A549 (Lung) | [Insert experimental value] | [Insert experimental value] |
| HCT116 (Colon) | [Insert experimental value] | [Insert experimental value] |
Rationale: Since many anticancer agents derived from the thiophene scaffold act by inhibiting tubulin polymerization, it is crucial to investigate this potential mechanism.[7][8] This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules by monitoring the change in absorbance or fluorescence over time.[10][11]
Materials:
-
Tubulin polymerization assay kit (commercially available, e.g., from Cytoskeleton, Inc.) containing:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer
-
Tubulin polymerization buffer with a fluorescent reporter
-
-
3-(4-Cyanobenzoyl)thiophene derivative stock solution (in DMSO)
-
Paclitaxel (polymerization promoter, positive control)
-
Colchicine or Nocodazole (polymerization inhibitor, positive control)
-
96-well, half-area, black microtiter plates
-
Fluorescence microplate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep tubulin on ice at all times.
-
Reaction Setup: In a pre-warmed (37°C) 96-well plate, add the tubulin polymerization buffer containing the fluorescent reporter.
-
Compound Addition: Add the 3-(4-Cyanobenzoyl)thiophene derivative at various concentrations. Include a vehicle control (DMSO), a positive control for inhibition (colchicine or nocodazole), and a positive control for polymerization (paclitaxel).
-
Initiation of Polymerization: Initiate the polymerization by adding the cold tubulin/GTP mixture to each well.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation: ~360 nm, Emission: ~450 nm).
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition. Calculate the IC₅₀ value for tubulin polymerization inhibition.
Visualization of the Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Section 2.2: Anti-inflammatory Activity Evaluation
Thiophene derivatives are known to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][12][13]
Rationale: This protocol describes the in vitro evaluation of the inhibitory activity of the test compound against COX-1, COX-2, and 5-LOX enzymes. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.[14] Dual inhibition of both COX and LOX pathways can offer a broader spectrum of anti-inflammatory activity.[15][16]
Materials:
-
COX-1/COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical)
-
5-LOX inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical)
-
3-(4-Cyanobenzoyl)thiophene derivative stock solution (in DMSO)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Ibuprofen (non-selective COX inhibitor, positive control)
-
Zileuton (5-LOX inhibitor, positive control)
-
Microplate reader (colorimetric or fluorometric, depending on the kit)
Procedure (General):
-
Reagent Preparation: Prepare all reagents, enzymes, and substrates according to the manufacturer's protocols.
-
Compound Incubation: In a 96-well plate, incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with various concentrations of the 3-(4-Cyanobenzoyl)thiophene derivative or control inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Signal Detection: After a specified incubation time, stop the reaction and measure the product formation using the detection method provided in the kit (e.g., colorimetric or fluorometric measurement).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the IC₅₀ values for COX-1, COX-2, and 5-LOX.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | 5-LOX IC₅₀ (µM) |
| 3-(4-Cyanobenzoyl)thiophene Derivative | [Insert value] | [Insert value] | [Calculate value] | [Insert value] |
| Ibuprofen | [Insert value] | [Insert value] | [Calculate value] | N/A |
| Celecoxib | [Insert value] | [Insert value] | [Calculate value] | N/A |
| Zileuton | N/A | N/A | N/A | [Insert value] |
Visualization of the Arachidonic Acid Pathway:
Caption: Potential dual inhibition of COX-2 and 5-LOX by 3-(4-Cyanobenzoyl)thiophene derivatives.
Section 2.3: Antimicrobial Activity Evaluation
The thiophene nucleus is present in several antimicrobial agents, and novel derivatives are continuously being explored for their activity against a range of pathogenic microorganisms.[17][18][19]
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
3-(4-Cyanobenzoyl)thiophene derivative stock solution (in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the 3-(4-Cyanobenzoyl)thiophene derivative and the control antibiotics in the appropriate broth in the 96-well plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
-
MBC/MFC Determination (Optional): To determine the minimum bactericidal/fungicidal concentration (MBC/MFC), an aliquot from the wells showing no growth can be subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Data Presentation:
| Microorganism | Gram Stain/Type | MIC (µg/mL) of 3-(4-Cyanobenzoyl)thiophene Derivative | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-positive | [Insert value] | [Insert value of Ciprofloxacin] |
| Escherichia coli | Gram-negative | [Insert value] | [Insert value of Ciprofloxacin] |
| Candida albicans | Fungus | [Insert value] | [Insert value of Fluconazole] |
Conclusion
The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive biological evaluation of 3-(4-Cyanobenzoyl)thiophene derivatives. By systematically assessing their anticancer, anti-inflammatory, and antimicrobial activities, researchers can elucidate the therapeutic potential of this promising class of compounds. The causality-driven experimental designs and self-validating nature of these protocols ensure the generation of reliable and reproducible data, which is essential for advancing drug discovery and development efforts.
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Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. RSC Medicinal Chemistry2024 . URL: [Link]
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- 9. Bot Verification [rasayanjournal.co.in]
- 10. Sci-Hub. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines / European Journal of Medicinal Chemistry, 2021 [sci-hub.sg]
- 11. Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 3-(4-Cyanobenzoyl)thiophene as a Sensitizer in Dye-Sensitized Solar Cells
Abstract
This document provides a comprehensive guide for researchers and scientists on the application of 3-(4-Cyanobenzoyl)thiophene as a sensitizing dye in dye-sensitized solar cells (DSSCs). It covers the underlying scientific principles, detailed protocols for dye synthesis, DSSC fabrication, and a thorough framework for performance characterization. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the structure-function relationships governing DSSC performance. This guide aims to equip researchers with the necessary knowledge to effectively utilize and innovate upon thiophene-based dyes in the field of next-generation photovoltaics.
Introduction: The Role of Thiophene-Based Dyes in DSSCs
Dye-sensitized solar cells (DSSCs) have emerged as a promising and cost-effective alternative to conventional silicon-based photovoltaic devices.[1] Their operational principle mimics natural photosynthesis, where a sensitizing dye absorbs light and initiates a charge separation process at the interface of a wide-bandgap semiconductor.[2] The efficiency and stability of a DSSC are critically dependent on the molecular design of the sensitizer.
Organic dyes, in particular, have garnered significant attention due to their high molar extinction coefficients, low cost, and the flexibility for molecular tailoring.[3] Among these, thiophene-based dyes have proven to be excellent candidates. Thiophene and its derivatives are electron-rich aromatic compounds that can act as effective electron donors and π-bridge units in the common Donor-π-Acceptor (D-π-A) architecture of DSSC dyes.[4][5] The inclusion of thiophene moieties can lead to a red-shift in the absorption spectrum, favorable tuning of frontier molecular orbital energy levels, and enhanced photovoltaic performance.[4]
3-(4-Cyanobenzoyl)thiophene, the focus of this guide, incorporates key structural features for a high-performance DSSC sensitizer. The thiophene ring acts as the π-bridge, facilitating intramolecular charge transfer. The cyanobenzoyl group serves as a potent electron acceptor, a role amplified by the electron-withdrawing nature of the cyano (–C≡N) group.[6] This cyano group can also play a role in the dye's adsorption onto the TiO2 surface and influence other photovoltaic properties like the open-circuit voltage.[6] While a carboxylic acid group is a common anchoring group to bind the dye to the TiO2 surface, the cyanoacrylic acid moiety is also widely used for its efficient electron injection capabilities.[7][8]
This document will guide you through the synthesis of a 3-(4-Cyanobenzoyl)thiophene-based dye, its integration into a DSSC, and the subsequent evaluation of the device's performance.
Synthesis of a 3-(4-Cyanobenzoyl)thiophene-Based Dye
The synthesis of D-π-A dyes often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, followed by a Knoevenagel condensation to introduce the acceptor/anchoring group.[9][10] This multi-step approach allows for modular construction of the dye, enabling systematic investigation of structure-property relationships.
Rationale for Synthetic Strategy
The chosen synthetic route provides flexibility in modifying the donor, π-bridge, and acceptor components of the dye. For instance, different aryl boronic acids can be used in the Suzuki-Miyaura coupling step to introduce various donor groups. The Knoevenagel condensation is a reliable method for introducing the cyanoacrylic acid acceptor, which is crucial for both electron withdrawal and anchoring to the TiO2 surface.[10]
Illustrative Synthetic Protocol
This protocol outlines a general, multi-step synthesis for a thiophene-based dye incorporating the 3-(4-Cyanobenzoyl)thiophene moiety.
Step 1: Synthesis of the Aldehyde Intermediate (Vilsmeier-Haack Reaction)
-
To a solution of the donor-thiophene precursor in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
Step 2: Knoevenagel Condensation
-
Dissolve the aldehyde intermediate and cyanoacetic acid in a mixture of acetonitrile and chloroform.
-
Add a catalytic amount of piperidine and reflux the mixture for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final 3-(4-Cyanobenzoyl)thiophene-based dye.
Fabrication of Dye-Sensitized Solar Cells
The fabrication of a DSSC is a multi-step process involving the preparation of the photoanode, the counter electrode, sensitization of the photoanode with the dye, and assembly of the cell with an electrolyte.[11][12]
Workflow for DSSC Fabrication
Caption: A flowchart illustrating the key stages in the fabrication of a dye-sensitized solar cell.
Detailed Fabrication Protocol
Materials and Equipment:
-
Fluorine-doped tin oxide (FTO) coated glass slides
-
Titanium dioxide (TiO2) paste (e.g., anatase)[2]
-
Platinum or carbon-based catalyst for the counter electrode[13]
-
3-(4-Cyanobenzoyl)thiophene-based dye solution (e.g., in ethanol)
-
Iodide/triiodide (I-/I3-) based electrolyte[14]
-
Surlyn or other sealant
-
Doctor blade or screen printer
-
Furnace for sintering
-
Spinner coater (optional)
-
Solar simulator
-
Potentiostat/Galvanostat
Step 1: Photoanode Preparation
-
Clean the FTO glass slides thoroughly by sonicating in a sequence of detergent, deionized water, and ethanol.[2]
-
Apply a layer of TiO2 paste onto the conductive side of the FTO glass using the doctor blade technique to ensure a uniform thickness.[11]
-
Dry the TiO2 film at a moderate temperature (e.g., 120 °C) to remove organic binders.
-
Sinter the TiO2 film at high temperatures (e.g., 450-500 °C) to create a porous, crystalline network with a large surface area for dye adsorption.[15]
Step 2: Counter Electrode Preparation
-
Clean another FTO glass slide as described above.
-
Deposit a thin layer of a catalyst, such as a platinum solution or a carbon paste, onto the conductive side.[13]
-
Heat the coated FTO glass at an appropriate temperature to adhere the catalyst layer.
Step 3: Sensitization of the Photoanode
-
While still warm (around 80 °C), immerse the sintered TiO2 photoanode into the 3-(4-Cyanobenzoyl)thiophene-based dye solution.
-
Allow the photoanode to soak for several hours to ensure a monolayer of dye molecules is adsorbed onto the TiO2 surface.[3]
-
After soaking, rinse the sensitized photoanode with the solvent used for the dye solution (e.g., ethanol) to remove any non-adsorbed dye molecules and then dry it.
Step 4: DSSC Assembly
-
Place a thin spacer (e.g., Surlyn) around the TiO2 film on the photoanode.
-
Carefully place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly to seal the two electrodes together.
-
Inject the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
Performance Characterization of DSSCs
The performance of the fabricated DSSCs must be evaluated under standardized conditions to determine their efficiency and other key photovoltaic parameters.[16]
Current-Voltage (I-V) Characteristics
The primary method for characterizing a solar cell is by measuring its current-voltage (I-V) curve under simulated sunlight (AM 1.5G, 100 mW/cm²).[10] From the I-V curve, the following key parameters can be extracted:
-
Short-circuit current density (Jsc): The maximum current density when the voltage across the cell is zero.
-
Open-circuit voltage (Voc): The maximum voltage when the current is zero.
-
Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as: FF = (Jmax * Vmax) / (Jsc * Voc)
-
Power conversion efficiency (PCE or η): The overall efficiency of the solar cell, calculated as: η (%) = (Jsc * Voc * FF) / Pin * 100 where Pin is the power of the incident light.[17]
| Parameter | Description | Typical Units |
| Jsc | Short-circuit current density | mA/cm² |
| Voc | Open-circuit voltage | V |
| FF | Fill factor | - |
| PCE (η) | Power conversion efficiency | % |
Incident Photon-to-Current Conversion Efficiency (IPCE)
IPCE, also known as quantum efficiency, measures the ratio of collected electrons to incident photons at a specific wavelength. The IPCE spectrum provides insight into how effectively the solar cell converts light of different colors into electricity.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique used to study the internal charge transfer processes and recombination kinetics within the DSSC. By applying a small AC voltage and measuring the resulting current, a Nyquist plot can be generated, from which various resistive and capacitive elements of the cell can be determined.
Working Principle of the 3-(4-Cyanobenzoyl)thiophene-based DSSC
The operation of the DSSC can be broken down into a series of key steps involving the dye, the semiconductor, and the electrolyte.[14]
Caption: A diagram illustrating the fundamental steps of charge generation and transport in a DSSC.
-
Light Absorption: The 3-(4-Cyanobenzoyl)thiophene dye (D) absorbs photons from sunlight, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO), creating an excited state (D*).[14]
-
Electron Injection: The excited dye (D*) injects the electron into the conduction band of the TiO2 semiconductor. This process must be faster than the decay of the excited state to be efficient.[14]
-
Electron Transport: The injected electrons percolate through the porous TiO2 network to the FTO-coated glass (the photoanode) and then flow to the external circuit, generating an electric current.
-
Dye Regeneration: The oxidized dye molecule (D+) is reduced back to its ground state (D) by accepting an electron from the iodide (I-) ions in the electrolyte.[14]
-
Electrolyte Regeneration: The resulting triiodide (I3-) ions diffuse to the counter electrode, where they are reduced back to iodide ions by the electrons that have traveled through the external circuit.
Conclusion
3-(4-Cyanobenzoyl)thiophene represents a promising structural motif for the development of efficient organic sensitizers for dye-sensitized solar cells. Its synthesis is accessible through established organic chemistry methodologies, and its incorporation into DSSCs follows standard fabrication protocols. By understanding the interplay between the molecular structure of the dye, the architecture of the solar cell, and the fundamental electrochemical processes, researchers can further optimize the performance of these devices. The protocols and characterization techniques detailed in this guide provide a solid foundation for the investigation and development of novel thiophene-based dyes for next-generation solar energy conversion.
References
-
JoVE. (2017). Dye-sensitized Solar Cells: Principle, Fabrication and Performance. [Link]
-
ResearchGate. (2014). Fluorine-Thiophene-Substituted Organic Dyes For Dye Sensitized Solar Cells. [Link]
-
PubMed. (2012). Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells. [Link]
-
MDPI. (n.d.). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. [Link]
-
ResearchGate. (2015). Fabrication of Organic Dye Sensitized Solar Cell. [Link]
-
ResearchGate. (2015). Rapid Synthesis of Thiophene-Based, Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) by a One-Pot, Four-Component Coupling Approach. [Link]
-
SPIE Digital Library. (n.d.). Performance measurement of dye-sensitized solar cells and organic polymer solar cells. [Link]
-
RSC Publishing. (n.d.). Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. [Link]
-
ACS Publications. (n.d.). Performance Evaluation of Natural Dye-Sensitized Solar Cells: A Comparison of Density Functional Theory and Experimental Data on Chlorophyll, Anthocyanin, and Cocktail Dyes as Sensitizers. [Link]
-
Sci-Hub. (2015). Synthesis and Evaluation of Thiophene‐Based Organic Dyes Containing a Rigid and Nonplanar Donor with Secondary Electron Donors for Use in Dye‐Sensitized Solar Cells. [Link]
-
ResearchGate. (2016). End-capped “thiophene-free” organic dye for dye-sensitized solar cell: Optimized donor, broadened spectra and enhanced open-circuit voltage. [Link]
-
Instructables. (n.d.). How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency. [Link]
-
ResearchGate. (2013). Improvement of the efficiency of thiophene-bridged compounds for dye-sensitized solar cells. [Link]
-
ACS Publications. (n.d.). 2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells. [Link]
-
E3S Web of Conferences. (2021). Dye-Sensitized Solar Cell performance measurement analysis using Arduino Board. [Link]
-
NTU Scholars. (n.d.). 2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells. [Link]
-
NIH. (n.d.). Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety. [Link]
-
NIH. (2022). Hybrids of Deep HOMO Organic Cyanoacrylic Acid Dyes and Graphene Nanomaterials for Water Splitting Photoanodes. [Link]
-
Semantic Scholar. (2021). Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications. [Link]
-
Research Square. (2024). Highest Efficiency Dssc Fabrication With Natural Dye and Chemical Dye. [Link]
-
Taylor & Francis Online. (n.d.). Molecular engineering of the efficiency of new thieno[3,2-b]thiophene-based metal-free dyes owning different donor and π-linkers groups for use in the dye-sensitised solar cells: a quantum chemical study. [Link]
-
ResearchGate. (2021). Dye-Sensitized Solar Cell (DSSC) Applications based on Cyano Functional Small Molecules Dyes. [Link]
-
OUCI. (n.d.). Organic dyes incorporating a thiophene or furan moiety for efficient dye-sensitized solar cells. [Link]
-
Taylor & Francis Online. (2021). Performance evaluation method of dye-sensitized solar cell under modulated illumination. [Link]
-
VIBGYOR ePress. (2021). Dye-Sensitized Solar Cell (DSSC) Applications based on Cyano Functional Small Molecules Dyes. [Link]
-
ResearchGate. (2014). The Preparation of Dye Sensitized Solar Cell (DSSC) from TiO2 and Tamarillo Extract. [Link]
-
YouTube. (2009). Constructing a Dye Sensitized Solar Cell. [Link]
-
YouTube. (2021). Science Talks Lecture 50: Dye-Sensitized Electron Transfer. [Link]
-
Afribary. (n.d.). Synthesis And Characterization Of Thiophene Based Metal Free Dye Sensitizers For Solar Cells, Their Photoresponse And Chemosensing Properties. [Link]
-
NIH. (2022). The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation. [Link]
-
ResearchGate. (2022). Effect of carboxylic acid and cyanoacrylic acid as anchoring groups on Coumarin 6 dye for dye-sensitized solar cells: DFT and TD-DFT study. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Cyanobenzoyl)thiophene Synthesis
Welcome to the technical support center for the synthesis of 3-(4-Cyanobenzoyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing scientifically sound, field-tested insights to overcome common experimental hurdles.
Introduction: The Challenge of Regioselectivity in Thiophene Acylation
The synthesis of 3-(4-Cyanobenzoyl)thiophene presents a significant challenge due to the inherent electronic properties of the thiophene ring. Standard Friedel-Crafts acylation of unsubstituted thiophene overwhelmingly favors substitution at the 2-position. This preference is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the C2 position, which can be delocalized over more resonance structures compared to attack at the C3 position.[1]
Therefore, a direct Friedel-Crafts reaction between thiophene and 4-cyanobenzoyl chloride is not a viable route for obtaining the 3-substituted isomer in acceptable yields. This guide will focus on a more robust, multi-step synthetic strategy that ensures the desired regioselectivity. The most common and reliable approach involves the use of a 3-substituted thiophene precursor, such as 3-bromothiophene, to direct the acylation to the correct position.
The recommended synthetic pathway involves two key stages:
-
Formation of a 3-thienyl Grignard reagent: This is prepared from 3-bromothiophene and magnesium metal.
-
Acylation of the Grignard reagent: The 3-thienylmagnesium bromide is then reacted with 4-cyanobenzoyl chloride to yield the target compound.
This guide will provide a detailed protocol for this method and address the potential issues that may arise at each stage.
Experimental Protocol: Synthesis of 3-(4-Cyanobenzoyl)thiophene via Grignard Reaction
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Part 1: Formation of 3-Thienylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
3-Bromothiophene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.[1]
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.[1] Gently warm the flask with a heat gun until purple iodine vapor is observed, then allow it to cool to room temperature.[1]
-
Initiation: Add anhydrous THF to the activated magnesium. In the dropping funnel, prepare a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 5-10%) of the 3-bromothiophene solution to the magnesium suspension to initiate the reaction. Initiation is typically indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.[1]
-
Addition: Once the reaction has initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux or a controlled internal temperature (e.g., 0-10 °C with external cooling).[1]
-
Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle warming until most of the magnesium has been consumed. The resulting cloudy grey or brown solution is the 3-thienylmagnesium bromide Grignard reagent.[1]
Part 2: Acylation with 4-Cyanobenzoyl Chloride
Materials:
-
3-Thienylmagnesium bromide solution (from Part 1)
-
4-Cyanobenzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reactant Preparation: In a separate, dry, nitrogen-flushed flask, dissolve 4-cyanobenzoyl chloride (0.9 equivalents) in anhydrous THF.
-
Reaction: Cool the solution of 4-cyanobenzoyl chloride to 0 °C in an ice bath. Slowly add the prepared Grignard reagent from Part 1 to the 4-cyanobenzoyl chloride solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[2]
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of 3-(4-Cyanobenzoyl)thiophene, presented in a question-and-answer format.
Grignard Reagent Formation (Part 1)
Question 1: My Grignard reaction with 3-bromothiophene is not initiating or is giving a low yield. What are the common causes and solutions?
Answer: The formation of a Grignard reagent from 3-bromothiophene can be more challenging than with its 2-isomer.[1] Several factors can contribute to initiation failure or low yields.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Magnesium Surface | A passivating layer of magnesium oxide on the turnings can prevent the reaction from starting.[1] | Activate the magnesium turnings before adding the 3-bromothiophene. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming the flask. The disappearance of the purple iodine color indicates activation.[1] |
| Presence of Moisture | Grignard reagents are highly basic and are readily quenched by protic sources, such as water, leading to the formation of thiophene as a byproduct.[1] | Ensure all glassware is rigorously oven-dried (at >120 °C) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents like THF or diethyl ether.[1] |
| Reaction Temperature Too High | While some initial heating may be necessary for initiation, high temperatures can promote side reactions, such as Wurtz coupling.[1] | After initiation, maintain a controlled temperature, often between 0-10 °C, during the dropwise addition of 3-bromothiophene.[1] |
| Difficult Grignard Formation | 3-Halothiophenes can be less reactive in Grignard formation compared to their 2-halo counterparts.[1] | If initiation is still problematic, consider preparing the Grignard reagent in a small volume of solvent first and then diluting it after the reaction has started. Alternatively, a lithium-halogen exchange using n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C) can be a more reliable method to generate the nucleophilic 3-thienyl species.[3][4] |
Question 2: I am observing significant amounts of bithiophene (a homocoupled product) in my reaction mixture. How can I minimize this?
Answer: The formation of a bithiophene dimer via a Wurtz-type coupling is a common side reaction. This can be minimized by controlling the reaction conditions.
| Parameter | Recommendation |
| Rate of Addition | Add the 3-bromothiophene solution dropwise to the magnesium suspension. A slow addition rate maintains a low concentration of the starting halide, which can reduce the likelihood of homocoupling.[1] |
| Temperature | Maintain a lower reaction temperature (e.g., 0-10 °C) after initiation. This can help to favor the Grignard formation over the coupling side reaction.[1] |
| Solvent | While THF is standard, in some cases, using a different solvent like 2-methyl-tetrahydrofuran has been shown to reduce the formation of interfering side-products in similar coupling reactions.[5] |
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Acylation Reaction (Part 2)
Question 3: My acylation reaction is giving a low yield of the desired ketone, and I am isolating unreacted 4-cyanobenzoyl chloride and/or 3-bromothiophene.
Answer: A low conversion in the acylation step can be due to several factors related to the reactivity of both the Grignard reagent and the acyl chloride.
| Potential Cause | Explanation | Recommended Solution |
| Poor Grignard Reagent Quality | If the Grignard reagent formation was inefficient, its concentration will be lower than expected, leading to incomplete reaction. | Titrate a small aliquot of your Grignard reagent before use to determine its exact concentration. This allows for a more accurate stoichiometry in the acylation step.[6] |
| Grignard Reagent Degradation | Grignard reagents can degrade over time, especially if not kept under a strictly inert atmosphere. | Use the freshly prepared Grignard reagent immediately for the best results. |
| Low Reaction Temperature | While the initial addition is carried out at a low temperature to control the reaction, the reaction may require warming to proceed to completion. | After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50 °C) can be attempted if the reaction is still sluggish, but this may increase side reactions. |
Question 4: I am observing byproducts that suggest my Grignard reagent is reacting with the cyano group of 4-cyanobenzoyl chloride. How can I avoid this?
Answer: Grignard reagents are known to react with nitriles to form ketones after hydrolysis. This is a significant potential side reaction.
| Parameter | Recommendation | | :--- | :--- | :--- | | Order of Addition | The recommended protocol of adding the Grignard reagent to the acyl chloride (inverse addition) is designed to keep the Grignard reagent as the limiting species in the reaction flask, which can help to minimize side reactions. | | Temperature Control | Maintaining a low temperature (0 °C or even lower, e.g., -20 °C) during the addition is crucial. The reaction of the Grignard reagent with the highly electrophilic acyl chloride is generally faster than its reaction with the less electrophilic nitrile group, and this difference is more pronounced at lower temperatures. | | Alternative Reagents | If the reaction with the cyano group remains a significant issue, consider using a less reactive organometallic reagent, such as an organozinc (in a Negishi coupling) or an organocuprate reagent, which are generally more selective for reaction with acyl chlorides over nitriles.[7][8] |
dot digraph "Acylation_Reaction_Pathway" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes reagents [label="3-Thienylmagnesium Bromide\n+ 4-Cyanobenzoyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; desired_path [label="Desired Pathway:\nNucleophilic Acyl Substitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_path [label="Side Pathway:\nReaction with Cyano Group", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="3-(4-Cyanobenzoyl)thiophene\n(Target Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="Ketone byproduct\n(after hydrolysis)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; control [label="Control Measures:\n- Low Temperature (0 °C)\n- Inverse Addition", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges reagents -> desired_path; reagents -> side_path; desired_path -> product; side_path -> byproduct; control -> reagents [style=dashed, arrowhead=none, label="Influence"]; } dot Caption: Desired vs. side reaction pathways in the acylation step.
Alternative Synthetic Strategies
If the Grignard-based approach proves to be low-yielding or difficult to control, several other modern cross-coupling reactions can be employed to synthesize 3-acylthiophenes. These methods often offer better functional group tolerance and can be more reliable, albeit sometimes requiring more specialized catalysts and reagents.
| Reaction Type | Description | Potential Advantages |
| Kumada Coupling | This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. In this context, it would still involve the 3-thienylmagnesium bromide.[5][9][10] | Can be highly efficient with the right choice of catalyst and ligands (e.g., NiCl₂(dppp)).[1] |
| Negishi Coupling | This method couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The 3-thienylzinc halide would be prepared and then coupled with 4-cyanobenzoyl chloride.[7][8][11] | Organozinc reagents are generally less reactive than Grignard reagents, which can lead to better selectivity and tolerance of functional groups like nitriles.[8] |
| Stille Coupling | This reaction involves the coupling of an organotin compound (e.g., 3-(tributylstannyl)thiophene) with an organic halide, catalyzed by a palladium complex.[12][13][14] | Organotin reagents are tolerant of a wide range of functional groups and are generally stable. However, the toxicity of tin compounds is a significant drawback.[12] |
Purification and Characterization
Question 5: What are the best methods for purifying the final product, 3-(4-Cyanobenzoyl)thiophene?
Answer: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying products from cross-coupling reactions on a laboratory scale. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the crude product is obtained as a solid and is of reasonable purity, recrystallization can be a highly effective method for obtaining a high-purity final product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.
-
Distillation: While less common for solid products, if significant amounts of volatile impurities are present, a preliminary distillation or sublimation under vacuum could be considered.
Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
References
- CN102690255B - Preparation method of 3-acetylthiophene - Google Patents.
-
Studies on the reaction of 3-cyanopyridine with grignard reagents. Available at: [Link]
-
Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor - PubMed. Available at: [Link]
-
Negishi Coupling - Organic Chemistry Portal. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]
- US7205414B2 - Process for the Kumada coupling reaction - Google Patents.
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
Synthesis of regioblock copolythiophene by Negishi catalyst-transfer polycondensation using tBu2Zn·2LiCl - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System - Organic Chemistry Portal. Available at: [Link]
-
Grignard successes and failures - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
-
Negishi coupling - Wikipedia. Available at: [Link]
-
Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes | Request PDF - ResearchGate. Available at: [Link]
-
3-bromothiophene - Organic Syntheses Procedure. Available at: [Link]
-
2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications - PubMed. Available at: [Link]
-
The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols - ResearchGate. Available at: [Link]
-
Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor - PubMed. Available at: [Link]
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. Available at: [Link]
-
SEV NO – 110 What happens when the Grignard reagent (CH3-MgBr) reacts with cyanochloride (N≡CꟷCl)? - YouTube. Available at: [Link]
-
New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
-
Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed. Available at: [Link]
- WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents.
-
The Negishi Cross-Coupling Reaction - Denmark Group. Available at: [Link]
-
Effects of conformational restriction of 2-amino-3-benzoylthiophenes on A(1) adenosine receptor modulation - PubMed. Available at: [Link]
-
Nickel-catalyzed Kumada reaction of tosylalkanes with Grignard reagents to produce alkenes and modified arylketones - PubMed. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. Available at: [Link]
-
Negishi coupling reactions with [ 11 C]CH 3 I: a versatile method for efficient 11 C–C bond formation - ResearchGate. Available at: [Link]
- CN108929306B - Preparation method of 3-bromothiophene - Google Patents.
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. Available at: [Link]
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Technical Support Center: Scale-Up Synthesis of 3-(4-Cyanobenzoyl)thiophene
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the synthesis of 3-(4-Cyanobenzoyl)thiophene. This molecule is a valuable building block in medicinal chemistry and materials science. While its synthesis appears straightforward via Friedel-Crafts acylation, scaling this process from the bench to pilot or production scale introduces significant challenges. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these complexities. We will delve into the causality behind common issues, providing field-proven insights and robust protocols to ensure a successful and scalable synthesis.
The primary synthetic route involves the Friedel-Crafts acylation of a thiophene precursor with 4-cyanobenzoyl chloride. The core challenge lies in controlling the regioselectivity of this reaction. Thiophene, as an electron-rich heterocycle, preferentially undergoes electrophilic substitution at the α-positions (C2 and C5) due to superior resonance stabilization of the reaction intermediate.[1][2] Achieving selective acylation at the β-position (C3) is the central hurdle that this guide will address.
Troubleshooting Guide: Friedel-Crafts Acylation
This section addresses common problems encountered during the scale-up synthesis of 3-(4-Cyanobenzoyl)thiophene.
Reaction & Selectivity Issues
Question 1: My reaction yields are consistently low, and I recover a significant amount of unreacted starting material. What are the likely causes?
Answer: Low conversion is a frequent issue during scale-up and can be attributed to several factors:
-
Insufficient Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Even minor exposure to atmospheric moisture can deactivate it, reducing its efficacy as a Lewis acid. On a larger scale, the surface area exposed during transfer is greater, increasing the risk of moisture contamination.
-
Solution: Procure high-purity, anhydrous AlCl₃ in sealed containers. Handle it under a dry nitrogen or argon atmosphere using a glove box or glove bag for transfers. Consider adding the catalyst in portions to manage any initial exotherm and maintain an inert headspace in the reactor.
-
-
Poor Reagent Complexation: The Friedel-Crafts reaction requires the formation of an acylium ion intermediate from the acyl chloride and the Lewis acid. If the temperature is too low or mixing is inadequate, this pre-complexation step may be inefficient.
-
Solution: On scale-up, ensure your reactor's mixing is sufficient to handle viscous slurries. A staged addition protocol can be effective: first, add the AlCl₃ to the solvent and cool the slurry. Then, add the 4-cyanobenzoyl chloride and allow the mixture to stir at a controlled temperature (e.g., 0-5 °C) for 30-60 minutes to ensure the active electrophile forms before adding the thiophene substrate.
-
-
Precipitation of Reactants: In some solvent systems, the reactant-catalyst complex may precipitate, removing it from the reaction phase.
-
Solution: Re-evaluate your solvent choice. While common solvents include dichloromethane (DCM) or 1,2-dichloroethane (DCE), a solvent system that better solubilizes all components at the reaction temperature may be required.
-
Question 2: My main impurity is the 2-(4-Cyanobenzoyl)thiophene isomer. How can I improve the regioselectivity for the desired 3-isomer?
Answer: This is the most critical challenge. As discussed, attack at the C2 position of thiophene results in a more stable carbocation intermediate compared to attack at the C3 position.[1][2] Therefore, direct acylation of unsubstituted thiophene will heavily favor the 2-isomer.
-
Causality: The preference for C2 acylation is a fundamental electronic property of the thiophene ring. The intermediate sigma complex for C2 attack has three resonance contributors, one of which places the positive charge directly on the sulfur atom, providing significant stabilization. The C3-attack intermediate has only two such contributors.
-
Strategic Solutions:
-
Use a 2-Substituted Thiophene: The most reliable strategy is to start with a thiophene that is already blocked at the C2 (and C5) position with a removable group. A common choice is 2,5-dibromothiophene or 2,5-dichlorothiophene. Acylation will then be directed to the C3 or C4 positions. Subsequent dehalogenation (e.g., via zinc dust or catalytic hydrogenation) can remove the blocking groups.
-
Employ a Directing Group: Starting with a 2-substituted thiophene bearing a group that can be converted into the desired functionality or removed later can also work.
-
Alternative Synthetic Routes: If direct acylation proves unfeasible for your scale and purity requirements, consider a different approach, such as a metal-catalyzed cross-coupling reaction. For example, coupling a 3-thienylboronic acid or 3-thienylzinc reagent with 4-cyanobenzoyl chloride.
-
Question 3: The reaction mixture turns dark black, and I am isolating a significant amount of polymeric, intractable material. What is happening?
Answer: This indicates polymerization, a common side reaction when treating electron-rich heterocycles like thiophene with strong Lewis acids.[3]
-
Mechanism: The strong acid catalyst (AlCl₃) can protonate the thiophene ring, initiating a cationic polymerization cascade. This is exacerbated by localized overheating (hot spots) and high catalyst concentration.
-
Mitigation Strategies for Scale-Up:
-
Reverse Addition: Instead of adding the catalyst to the thiophene, add the thiophene solution slowly to the pre-formed complex of AlCl₃ and 4-cyanobenzoyl chloride at a controlled low temperature (-10 °C to 0 °C). This ensures the electrophile is present in excess relative to the thiophene at any given moment, favoring acylation over polymerization.
-
Temperature Control: Efficient heat removal is paramount. Ensure your reactor has adequate cooling capacity and a large surface-area-to-volume ratio. Monitor the internal reaction temperature closely and control the addition rate to prevent thermal runaways.
-
Milder Lewis Acids: Consider screening milder Lewis acids like zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), or ytterbium triflate (Yb(OTf)₃).[4][5][6] While they may require higher temperatures or longer reaction times, they significantly reduce the risk of polymerization.
-
Work-up & Purification Challenges
Question 4: The reaction quench is highly exothermic and releases a lot of gas. How can I perform this safely at scale?
Answer: The quench is hazardous because it involves reacting excess, highly reactive AlCl₃ with a protic source, typically water or ice. This hydrolysis is extremely violent and liberates large volumes of hydrogen chloride (HCl) gas.
-
Safe Quenching Protocol:
-
Plan for Off-Gas: The reactor must be vented to a robust acid gas scrubber system (e.g., a caustic soda scrubber) to neutralize the evolved HCl.
-
Reverse Quench: The safest method is a "reverse quench." Slowly transfer the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This ensures the quenching medium is always in vast excess, helping to absorb and dissipate the heat generated.
-
Temperature Monitoring: Monitor the temperature of the quench vessel throughout the addition and have auxiliary cooling on standby.
-
Use of Co-solvents: Adding a co-solvent like THF or MTBE to the reaction mixture before the quench can sometimes help to moderate the process.
-
Question 5: I am struggling to remove the aluminum salts during work-up, leading to emulsions and poor phase separation. What can I do?
Answer: The aluminum hydroxide (Al(OH)₃) formed during the quench is a gelatinous, voluminous precipitate that complicates extractions.
-
Improving Phase Separation:
-
Acidic Wash: After the initial quench, adding concentrated HCl to the aqueous layer can help dissolve the aluminum salts by forming soluble aluminum chloroaquo complexes ([Al(H₂O)₆]³⁺). This often breaks emulsions and leads to a clean phase split.
-
Filtration: An alternative is to filter the entire biphasic mixture through a pad of celite or diatomaceous earth after the quench to remove the solid aluminum salts before proceeding with the extraction.
-
Brine Wash: Washing the separated organic layer with a saturated sodium chloride (brine) solution helps to remove residual water and break minor emulsions.[7]
-
Question 6: My final product purity is low after crystallization. What are the best strategies for purification at scale?
Answer: Purification is key to meeting specifications for pharmaceutical intermediates.
-
Crystallization Optimization: This is the most viable method for large-scale purification.
-
Solvent Screening: Screen a variety of solvents and solvent/anti-solvent systems to find conditions that provide good solubility at high temperatures and poor solubility at low temperatures, while leaving impurities (especially the 2-isomer) in the mother liquor. Common solvents to try include isopropanol, ethanol, acetone, ethyl acetate, and toluene.
-
Controlled Cooling: Implement a slow, controlled cooling profile. A crash-cool will trap impurities. Seeding the solution with a small amount of pure product at the supersaturation point can promote the growth of large, pure crystals.
-
-
Reslurrying: If the product is still impure, a reslurry in a hot solvent where the product is sparingly soluble but the impurities are more soluble can be an effective purification step.
-
Charcoal/Silica Gel Treatment: Before crystallization, passing a solution of the crude product through a plug of activated charcoal or silica gel can remove highly colored or polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of aluminum chloride for this reaction? A1: Friedel-Crafts acylations typically require slightly more than one equivalent of AlCl₃ per mole of acyl chloride. The catalyst complexes with both the acyl chloride (to form the electrophile) and the resulting ketone product. A common starting point is 1.1 to 1.3 equivalents. Using a large excess should be avoided as it increases cost, waste, and the risk of side reactions.
Q2: Which analytical methods are best for monitoring reaction progress and final product purity? A2: For reaction monitoring, HPLC or GC are ideal for tracking the disappearance of starting materials and the appearance of the product and key isomers. For final purity assessment, a combination of methods is recommended:
-
HPLC: To determine purity and quantify isomers and other organic impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the desired 3-isomer and identify any structural impurities.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
DSC/Melting Point: To assess thermal properties and crystalline purity.
Q3: Are there any greener alternatives to chlorinated solvents like DCM or DCE? A3: Yes, exploring greener solvent alternatives is highly recommended for scale-up. Potential options include 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). However, any new solvent must be thoroughly validated to ensure it does not negatively impact reaction performance, selectivity, or the solubility of the components.
Q4: How should I handle and dispose of the aluminum-containing waste streams? A4: The aqueous waste stream containing aluminum salts must be neutralized to a pH of 6.5-7.5.[9] This will precipitate aluminum hydroxide. The resulting sludge must be separated from the water (e.g., via a filter press) and disposed of as hazardous waste in accordance with local environmental regulations.[9][10][11] Never dispose of aluminum waste directly into the sewer system.
Experimental Protocols & Workflows
Protocol 1: Lab-Scale Synthesis (Illustrative Example)
This protocol is for illustrative purposes and assumes the use of a 2-blocked thiophene to ensure 3-position selectivity.
-
Reactor Setup: Equip a 1 L, 3-necked, round-bottom flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Inerting: Dry the glassware thoroughly and purge the system with dry nitrogen.
-
Catalyst Slurry: Charge the flask with anhydrous aluminum chloride (29.3 g, 0.22 mol) and 1,2-dichloroethane (200 mL). Cool the slurry to 0 °C with an ice bath.
-
Electrophile Formation: Slowly add a solution of 4-cyanobenzoyl chloride (33.1 g, 0.20 mol) in 1,2-dichloroethane (100 mL) via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Acylation: Once the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Then, add a solution of 2,5-dibromothiophene (48.4 g, 0.20 mol) in 1,2-dichloroethane (100 mL) dropwise over 1 hour, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor progress by HPLC.
-
Quench: In a separate vessel, prepare a slurry of 500 g of crushed ice and 200 mL of water. Vigorously stir the ice slurry and slowly transfer the reaction mixture into it.
-
Work-up: Add 50 mL of concentrated HCl to the quenched mixture to dissolve solids. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Wash: Combine the organic layers and wash with water (1 x 100 mL), 1 M sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-acylated dibromothiophene intermediate, which can be purified by crystallization from ethanol.
Visualization of Key Processes
Below are diagrams illustrating the reaction mechanism and a recommended troubleshooting workflow.
Caption: Regioselectivity in Thiophene Acylation.
Caption: Troubleshooting Workflow for Low Yield.
Quantitative Data Summary
| Parameter | Lab-Scale (Typical) | Scale-Up Consideration | Potential Impact of Deviation |
| Solvent Volume | 5-10 mL / g of substrate | Minimize for throughput; ensure stirrability | Too low: poor mixing, precipitation. Too high: lower throughput. |
| AlCl₃ Equiv. | 1.1 - 1.3 | Optimize to minimize cost and waste | Too low: incomplete reaction. Too high: increased side reactions. |
| Temperature | -10 °C to 25 °C | Critical for heat management | Too high: polymerization. Too low: slow reaction, poor conversion. |
| Addition Time | 30 - 60 min | 2 - 8 hours, tied to cooling capacity | Too fast: thermal runaway, side reactions. |
| Typical Yield | 60 - 85% (with blocked substrate) | Target >75% | Lower yields impact cost of goods significantly. |
References
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-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. [Link]
-
SlideShare. (2018). Thiophene. [Link]
-
ResearchGate. (2003). Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes. [Link]
-
PubMed. (2023). Synthesis of 3-Thiocyanobenzothiophene via Difunctionalization of Active Alkyne Promoted by Electrochemical-Oxidation. [Link]
-
YouTube. (2023). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]
-
ResearchGate. (2020). Synthesis routes for 3-hydroxypropionic acid from renewable sources. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. [Link]
-
PubMed. (2007). Facile synthesis of 3-alkoxy-4-cyanothiophenes as new building blocks for donor-acceptor conjugated systems. [Link]
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ScienceDirect. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]
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Organic Syntheses. (n.d.). Procedure for the Synthesis of Benzimidazoles. [Link]
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Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride?[Link]
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ResearchGate. (2003). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]
-
ResearchGate. (2019). Friedel–Crafts reaction of electron-rich (het)arenes with nitroalkenes. [Link]
- Google Patents. (1977).
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. [Link]
-
Scientific Research Publishing. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives. [Link]
- Google Patents. (1949).
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
PubMed. (2018). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
-
Beijing Institute of Technology. (2008). Asymmetric Friedel-Crafts alkylation of electron-rich N-heterocycles with nitroalkenes. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
Zenodo. (2002). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. [Link]
-
YouTube. (2014). Friedel-Crafts Alkylation Reaction Mechanism. [Link]
-
Environmental Protection Agency. (n.d.). Material Safety Data Sheet: Aluminum chloride. [Link]
-
Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
-
University of Chicago. (n.d.). Supporting Information for Syntheses of compounds. [Link]
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Storage and handling guidelines for 3-(4-Cyanobenzoyl)thiophene
Technical Support Center: 3-(4-Cyanobenzoyl)thiophene
Welcome to the technical support guide for 3-(4-Cyanobenzoyl)thiophene. This document is designed for professionals in research and drug development, providing in-depth guidance on the proper storage, handling, and troubleshooting of this versatile chemical intermediate. Our goal is to bridge the gap between catalog data and practical laboratory application, ensuring the integrity of your experiments and the reliability of your results. The thiophene nucleus and its derivatives are crucial in medicinal chemistry and materials science, known for a wide range of biological activities and electronic properties.[1][2] Proper handling is paramount to preserving the compound's structure and reactivity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and safe handling of 3-(4-Cyanobenzoyl)thiophene.
Q1: What are the primary chemical properties and hazards of 3-(4-Cyanobenzoyl)thiophene?
3-(4-Cyanobenzoyl)thiophene is a solid organic compound. While specific hazard data for this exact molecule is not extensively published, we can infer its primary hazards from its constituent functional groups: a thiophene ring, a ketone, and a benzonitrile group.
-
Thiophene Moiety : Thiophene-based compounds can be flammable and may cause skin and eye irritation.[3][4][5] They are generally stable but can be susceptible to oxidation over time, especially when exposed to air and light.
-
Benzonitrile Moiety : The cyano group (C≡N) introduces potential toxicity if the compound is ingested or absorbed, as it can metabolize to release cyanide ions, although this is generally a concern with simpler nitrile compounds. It is classified as harmful if swallowed.
-
General Hazards : Like many fine chemicals, it should be treated as harmful if swallowed and an irritant to the eyes, skin, and respiratory system.
Summary of Key Data:
| Property | Value | Source |
| Molecular Formula | C₁₂H₇NOS | Inferred |
| Molecular Weight | 213.26 g/mol | Inferred |
| Appearance | Typically an off-white to yellow or beige solid | Supplier Observation |
| Primary Hazards | Harmful if swallowed, Causes skin/eye irritation |
Q2: What are the definitive long-term and short-term storage conditions for this compound?
The stability of 3-(4-Cyanobenzoyl)thiophene is directly linked to its storage environment. The thiophene ring is the most sensitive part of the molecule.
-
Long-Term Storage (Months to Years): For maximum shelf-life, store the compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[3] The combination of low temperature and an oxygen-free environment minimizes the rate of potential oxidative degradation of the thiophene ring.
-
Short-Term Storage (Days to Weeks): For routine laboratory use, storing the compound in a desiccator at room temperature, away from direct light, is sufficient.[4] Ensure the container is always sealed tightly after dispensing to prevent moisture absorption and exposure to atmospheric oxygen.
Q3: What are the recommended solvents for dissolving 3-(4-Cyanobenzoyl)thiophene?
Due to its aromatic and moderately polar structure, this compound is generally insoluble in water but soluble in a range of common organic solvents.
-
Recommended Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Poor Solvents: Water, Hexanes, Diethyl Ether (sparingly soluble).
Causality: The polarity imparted by the ketone and nitrile functionalities, combined with the large non-polar surface area of the two aromatic rings, dictates its solubility profile, favoring polar aprotic and non-polar aromatic solvents.
Troubleshooting Guide
This guide provides a problem-solving framework for common issues encountered during the handling and use of 3-(4-Cyanobenzoyl)thiophene in experimental settings.
Problem 1: The solid material has changed color from off-white to yellow or brown.
-
Likely Cause: This is a classic indicator of chemical degradation, most likely the oxidation of the electron-rich thiophene ring.[2] Thiophenes can be sensitive to atmospheric oxygen, especially over prolonged periods or when exposed to light and heat, leading to the formation of colored impurities.
-
Troubleshooting Steps & Solutions:
-
Assess Purity: Before use, check the purity of the discolored material using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results against a reference standard or the certificate of analysis.
-
Purification: If impurities are detected, purification is necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or flash column chromatography (using a silica gel stationary phase with a hexane/ethyl acetate mobile phase) are effective methods.
-
Preventative Action: Immediately purge the headspace of the storage container with an inert gas (Argon or Nitrogen) after every use and store it in a cool, dark place as recommended.
-
Workflow for Handling a Discolored Reagent
Caption: Decision workflow for handling discolored 3-(4-Cyanobenzoyl)thiophene.
Problem 2: Inconsistent results or low yields in a reaction.
-
Likely Cause 1 (Reagent Quality): As discussed in Problem 1, the reagent may have degraded. Even slight degradation can introduce impurities that may inhibit catalysts or participate in side reactions.
-
Likely Cause 2 (Moisture): While the compound itself is not acutely water-sensitive, the nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. More commonly, trace moisture can interfere with many sensitive reactions, such as organometallic cross-couplings (e.g., Suzuki, Stille) where this compound might be used.
-
Troubleshooting Steps & Solutions:
-
Confirm Reagent Purity: Always run a purity check (NMR, LC-MS, or melting point) on the starting material if you suspect it's the cause of poor reaction outcomes.
-
Implement Anhydrous Techniques: If your reaction is sensitive to moisture, dry your solvents using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column). Dry all glassware in an oven and cool it under a stream of inert gas. Run the reaction under an inert atmosphere.
-
Problem 3: The compound fails to dissolve completely in a recommended solvent.
-
Likely Cause: The concentration may be too high, exceeding the solubility limit for that specific solvent at the current temperature. Alternatively, the material could have degraded or polymerized into less soluble oligomers, though this is less common under proper storage.
-
Troubleshooting Steps & Solutions:
-
Gentle Warming: Gently warm the mixture in a water bath. Many organic compounds show a significant increase in solubility with temperature.
-
Sonication: Place the mixture in an ultrasonic bath to help break up solid aggregates and accelerate dissolution.
-
Solvent Combination: Add a small amount of a stronger co-solvent (e.g., a few drops of DMF or DMSO) to increase the overall polarity of the solvent system.
-
Handling and Dispensing Protocol
Proper technique in the laboratory is critical to maintaining the compound's integrity and ensuring user safety.
Step-by-Step Dispensing Procedure
-
Preparation: Move the sealed container from cold storage to a desiccator and allow it to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: If possible, perform dispensing in a glove box or under a positive flow of inert gas (e.g., using a Schlenk line).
-
Dispensing: Use a clean, dry spatula to quickly weigh and transfer the desired amount of the compound into your reaction vessel.
-
Resealing: Immediately and securely close the container lid.
-
Purging: Purge the container's headspace with Argon or Nitrogen for 15-30 seconds before returning it to storage. This displaces any air that entered during dispensing.
Visual Guide to Proper Handling Workflow
Caption: Recommended workflow for dispensing air- and moisture-sensitive reagents.
References
- Sigma-Aldrich, "SAFETY DATA SHEET for Thiophene". Provides general safety, handling, and storage information applicable to the thiophene class of compounds. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/131801]
- PubChem, "Thiophene - Compound Summary (CID 8030)". National Center for Biotechnology Information. A comprehensive database of chemical properties and hazard information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Thiophene]
- Chevron Phillips Chemical, "Thiophane - SAFETY DATA SHEET". Details storage requirements for a related sulfur-containing heterocycle, emphasizing cool, well-ventilated, and tightly sealed conditions. [Link: https://www.cpchem.com/sds/100000068738_SDS_US_EN.PDF]
- PubChem, "3-Thiophenethiol - Compound Summary (CID 82202)". National Center for Biotechnology Information. Provides hazard information for a functionalized thiophene, noting flammability. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/3-Thiophenethiol]
- Fisher Scientific, "SAFETY DATA SHEET for Thiophene". Recommends storing in a well-ventilated place and keeping cool, away from ignition sources. [Link: https://www.fishersci.com/sds/03882]
- Cayman Chemical, "Safety Data Sheet for 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene". Provides specific hazard classifications (e.g., Harmful if swallowed, skin/eye irritation) for a structurally related benzoylthiophene derivative. [Link: https://www.caymanchem.com/msdss/36070m.pdf]
- Wikipedia, "Thiophene". Offers general information on the properties, structure, and reactivity of the core thiophene ring system. [Link: https://en.wikipedia.org/wiki/Thiophene]
- Organic Syntheses, "3-thenyl bromide". Describes experimental procedures involving thiophene derivatives, highlighting the need for controlled reaction conditions. [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0910]
- Di Cocco, M. E., et al. (2021). "Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities."RSC Advances. Discusses the wide range of biological properties of thiophene-containing compounds. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04381a]
- Mishra, R., et al. (2011). "Synthesis, properties and biological activity of thiophene: A review."Der Pharma Chemica. Reviews the stability and therapeutic applications of thiophene derivatives. [Link: https://www.scholarsresearchlibrary.com/articles/synthesis-properties-and-biological-activity-of-thiophene-a-review.pdf]
- PubChem, "3,4-Dicyanothiophene - Compound Summary (CID 140435)". National Center for Biotechnology Information. Provides data for a related dicyanothiophene compound. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/140435]
- Neugebauer, H., et al. (2017). "Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes."ChemistryOpen. Discusses the synthesis and utility of functionalized thiophenes. [Link: https://www.researchgate.net/publication/320857102_Synthetic_Access_to_the_Class_of_3-Amino-4-Cyano-Substituted_Thiophenes]
- Research and Reviews: Journal of Medicinal & Organic Chemistry (2022). "Derivatives and Synthesis of Heterocyclic Compound: Thiophene." Provides an overview of thiophene chemistry and its discovery. [Link: https://www.rroij.com/open-access/derivatives-and-synthesis-of-heterocyclic-compound-thiophene-.pdf]
- TCI AMERICA, "3-Cyanothiophene". Supplier page with safety and handling precautions for a related cyanothiophene. [Link: https://www.tcichemicals.com/US/en/p/T1106]
- Carey, F. (2023). "Thiophene: An Overview of Its Properties."Journal of Organic and Inorganic Chemistry. Highlights the reactivity and applications of thiophene in various industries. [Link: https://www.longdom.org/open-access/thiophene-an-overview-of-its-properties.pdf]
- Google Patents, "EP0234688A1 - Thiophene-3-carboxaldehyde derivatives". Patent literature describing synthesis involving thiophene derivatives, noting product characteristics. [Link: https://patents.google.
- Sage, C. R., et al. (2011). "Development of potential manufacturing routes for substituted thiophenes."Beilstein Journal of Organic Chemistry. Details synthetic strategies for complex thiophene derivatives. [Link: https://www.beilstein-journals.org/bjoc/articles/7/92]
- Cheméo, "Chemical Properties of Thiophene (CAS 110-02-1)". A database compiling various physical and chemical properties of thiophene. [Link: https://www.chemeo.com/cid/41-288-9/Thiophene]
- Ylisto, P., et al. (2022). "Syntheses of Thiophene and Thiazole-Based Building Blocks..."ACS Omega. Discusses the stability and purification of complex thiophene-based materials. [Link: https://pubs.acs.org/doi/10.1021/acsomega.2c02741]
- Heterocyclic Building Blocks-Thiazines, "Category: 151-21-3". Blog post providing context on related heterocyclic structures in medicinal chemistry. [Link: https://www.bu-biochem.
Sources
Validation & Comparative
A Comparative Benchmarking of 3-(4-Cyanobenzoyl)thiophene Analogs in Oncology Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Within this class, 3-benzoylthiophenes have emerged as a promising framework for the development of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the biological activity of 3-(4-Cyanobenzoyl)thiophene analogs, drawing upon experimental data from closely related thiophene derivatives to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. While direct comparative studies on a series of 3-(4-Cyanobenzoyl)thiophene analogs are not extensively available in the current literature, this guide synthesizes data from analogous compounds to provide a robust predictive framework.
The 3-Benzoylthiophene Scaffold: A Privileged Structure in Cancer Research
The 3-benzoylthiophene core combines the favorable physicochemical properties of the thiophene ring with the diverse interactive potential of the benzoyl moiety.[3] This combination allows for extensive chemical modifications to modulate biological activity, selectivity, and pharmacokinetic profiles. The cyanobenzoyl substitution, in particular, introduces a polar nitrile group that can engage in specific hydrogen bonding and dipole-dipole interactions within biological targets, potentially enhancing potency and selectivity.[2]
Anticancer Activity: A Focus on Tubulin Polymerization Inhibition
A significant body of research on benzoylthiophene analogs points towards the inhibition of tubulin polymerization as a primary mechanism of their anticancer effects.[1][4] Microtubules are critical components of the cytoskeleton involved in essential cellular processes, including mitosis.[5] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6]
Comparative Cytotoxicity of Thiophene Analogs
To contextualize the potential of 3-(4-Cyanobenzoyl)thiophene analogs, we can examine the cytotoxic profiles of structurally related compounds against various cancer cell lines.
| Compound Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene | K562 (Leukemia) | Submicromolar | [4] |
| Thiazole-Thiophene Hybrid (Compound 4b) | MCF-7 (Breast) | 10.2 ± 0.7 | [7] |
| Thiazole-Thiophene Hybrid (Compound 13a) | MCF-7 (Breast) | 11.5 ± 0.8 | [7] |
| 3-Aryl Thiophene-2-Aryl Chalcone (Compound 5a) | HCT-15 (Colon) | 21 | [2] |
| N-acylhydrazone with thiophene nucleus | Various | 0.82–12.90 | [8] |
This table presents data from various studies on thiophene derivatives to illustrate the range of cytotoxic potencies.
The data suggests that modifications on the thiophene and benzoyl rings significantly impact cytotoxic activity. For instance, the 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes exhibit potent submicromolar activity, highlighting the importance of the substitution pattern on the benzoyl ring for interaction with the biological target.[4] Similarly, the introduction of a thiazole ring fused to the thiophene core demonstrates promising activity against breast cancer cells.[7]
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, several key SAR principles can be extrapolated for the 3-(4-Cyanobenzoyl)thiophene scaffold:
-
Substitution on the Benzoyl Ring: The presence and position of electron-donating or electron-withdrawing groups on the benzoyl ring are critical for activity. The 4-cyano group in the target scaffold is an electron-withdrawing group that can influence the electronic distribution of the entire molecule and participate in key interactions with the target protein.
-
Substitution on the Thiophene Ring: Modifications at the 2- and 5-positions of the thiophene ring can significantly modulate activity. For instance, the introduction of aryl groups can enhance potency.
-
The Bridging Ketone: The carbonyl group of the benzoyl moiety acts as a crucial hydrogen bond acceptor, a common feature in many enzyme and receptor inhibitors.
Mechanism of Action: Unraveling the Molecular Interactions
The primary proposed mechanism of action for many anticancer benzoylthiophenes is the inhibition of tubulin polymerization.[1][4] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[1]
Experimental Protocols for Biological Evaluation
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for assessing the growth-inhibitory effects of the synthesized analogs.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 3-(4-Cyanobenzoyl)thiophene analogs in the growth medium. The final concentration of DMSO should be less than 0.1%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compounds on the assembly of tubulin into microtubules.
Objective: To determine if the 3-(4-Cyanobenzoyl)thiophene analogs inhibit tubulin polymerization.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
96-well, half-area, clear bottom plates
-
Spectrophotometer with temperature control (37°C)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate on ice, prepare the reaction mixtures containing General Tubulin Buffer, glycerol, and the test compound at various concentrations.
-
Tubulin Addition: Add purified tubulin to each well to a final concentration of 3 mg/mL.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Add GTP to each well to a final concentration of 1 mM to initiate polymerization.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance change over time for each concentration of the test compound. Compare the polymerization curves of the treated samples to the positive and negative controls to determine the inhibitory effect.
Conclusion and Future Directions
The 3-(4-Cyanobenzoyl)thiophene scaffold represents a promising starting point for the development of novel anticancer agents. Extrapolating from the biological activities of structurally related compounds, it is hypothesized that analogs of this scaffold will exhibit significant cytotoxicity against various cancer cell lines, likely through the inhibition of tubulin polymerization.
Future research should focus on the synthesis and systematic evaluation of a library of 3-(4-Cyanobenzoyl)thiophene analogs with diverse substitutions on both the thiophene and benzoyl rings. This will enable the establishment of a definitive SAR for this specific scaffold. Further mechanistic studies, including binding assays with purified tubulin and cell cycle analysis, will be crucial to confirm the mechanism of action and identify the most potent and selective compounds for further preclinical development. The methodologies provided in this guide offer a robust framework for conducting these essential investigations.
References
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Azab, M., Youssef, M. & E1-Bordany, E. (2013). Synthesis and antibacterial evaluation of novel heterocyclic compounds containing asuifonamido moiety. Molecules, 18(1), 832-844. [Link]
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Al-Warhi, T., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 26(11), 3373. [Link]
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Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4355-4358. [Link]
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Li, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2595401. [Link]
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Singh, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
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Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. International Journal of Nanomedicine, 14, 237-249. [Link]
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Ismail, M. M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231. [Link]
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Li, W., et al. (2020). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[7][11][12]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 187, 111956. [Link]
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Kumar, A. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry, 11(3), 1-4. [Link]
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Szychowski, K. A., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 21(11), 3963. [Link]
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Said, M., & Elshihawy, H. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan journal of pharmaceutical sciences, 27(4), 885-892. [Link]
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Li, M., et al. (2018). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Oncotarget, 9(4), 4867–4881. [Link]
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Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. ResearchGate. [Link]
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Imbert, T. F. (2002). Drugs that Inhibit Tubulin Polymerization: The Particular Case of Podophyllotoxin and Analogues. Current Medicinal Chemistry-Anti-Cancer Agents, 2(1), 1-27. [Link]
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de Oliveira, R. S., et al. (2022). Thiophene-Based Compounds. Encyclopedia. [Link]
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Reddy, T. S., et al. (2017). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1625-1637. [Link]
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Abdel-Mottaleb, Y. A., et al. (2021). Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. Journal of the Chinese Chemical Society, 68(1), 143-154. [Link]
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A Researcher's Guide to Confirming the Solid-State Structure of 3-(4-Cyanobenzoyl)thiophene Derivatives using X-ray Diffraction
Introduction: The Critical Role of Solid-State Structure in Thiophene Derivatives
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities and valuable electronic properties.[1] For drug development professionals and materials scientists, a molecule's therapeutic efficacy or performance is inextricably linked to its three-dimensional solid-state structure. This structure dictates crucial properties such as solubility, stability, bioavailability, and intermolecular interactions for charge transport.[2] Therefore, unambiguous confirmation of the atomic arrangement in the crystalline state is not merely a characterization step but a fundamental requirement for advancing a compound like a 3-(4-Cyanobenzoyl)thiophene derivative from discovery to application.
This guide provides an in-depth comparison of X-ray diffraction (XRD) techniques for the definitive structural elucidation of these thiophene derivatives. We will explore the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD) and the complementary, high-throughput technique of Powder X-ray Diffraction (PXRD). This guide is designed for researchers, offering not just protocols but the causal logic behind experimental choices, ensuring scientific integrity and robust, reproducible results.
Part 1: The Definitive Answer - Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that stands as the unequivocal gold standard for determining the precise three-dimensional structure of a crystalline solid.[3][4] By irradiating a single, high-quality crystal with a focused beam of X-rays, a unique diffraction pattern is generated. The positions and intensities of these diffracted beams allow for the calculation of an electron density map, from which the exact position of every atom in the molecule (excluding most hydrogens) can be determined.[4][5]
Why SC-XRD is the Gold Standard:
-
Unambiguous Structure Determination: It provides the absolute three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.[3]
-
Absolute Stereochemistry: For chiral molecules, SC-XRD can determine the absolute configuration (R/S), which is critical in pharmacology.
-
Intermolecular Interactions: It reveals how molecules pack together in the crystal lattice, elucidating hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the material's bulk properties.[4][6]
The primary and most significant challenge of SC-XRD is the absolute requirement for a high-quality single crystal, which can often be difficult and time-consuming to grow.[7][8]
Part 2: Bulk Analysis and Quality Control - Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is another powerful, non-destructive technique that analyzes a microcrystalline powder instead of a single crystal.[9][10] The sample contains thousands of tiny crystallites in random orientations. When exposed to an X-ray beam, every possible crystal plane orientation is represented, producing a characteristic diffraction pattern of concentric rings.[9] This pattern serves as a unique "fingerprint" for a specific crystalline phase.
Key Applications of PXRD:
-
Phase Identification: By comparing the experimental pattern to databases, one can rapidly identify the crystalline phase of the bulk material.
-
Phase Purity: PXRD can detect the presence of unwanted polymorphs or impurities (typically >1-2% by weight).[10]
-
Polymorph Screening: It is the primary tool used in the pharmaceutical industry to screen for different crystalline forms (polymorphs) of a drug substance, each of which can have different physical properties.[2]
-
Structure Verification: If a single-crystal structure is already known, the theoretical powder pattern can be calculated and compared to the experimental pattern of the bulk sample to confirm its identity and purity.
While PXRD is faster and does not require the demanding process of growing a large single crystal, it generally provides less detailed structural information than SC-XRD.[9] However, with advanced techniques like Rietveld refinement, it is possible to refine crystal structures from high-quality powder data.[11][12][13]
Part 3: Comparative Analysis with Alternative Techniques
While XRD methods are paramount for solid-state analysis, other techniques provide complementary information. It is crucial to understand what each method can and cannot reveal.
| Technique | Information Obtained | Sample Type | Throughput | Key Limitation |
| SC-XRD | Absolute 3D structure, bond lengths/angles, packing, absolute stereochemistry. | Single Crystal (~50-300 µm) | Low | Requires high-quality single crystals. |
| PXRD | Crystalline phase "fingerprint," phase purity, polymorphism, unit cell parameters. | Microcrystalline Powder (~5-10 mg) | High | Does not typically yield atomic coordinates directly. |
| Solid-State NMR | Local atomic environments, conformational analysis, polymorphism.[14] | Powder | Medium | Provides information on local structure, not the complete 3D lattice. |
| FT-IR/Raman | Presence of functional groups, information on hydrogen bonding.[14] | Powder / Solid | High | Does not provide information on atomic connectivity or 3D arrangement. |
| DSC/TGA | Thermal events (melting point, decomposition), solvate/hydrate identification. | Powder | High | Provides no direct structural information. |
Causality in Technique Selection: A researcher would use NMR and FT-IR during synthesis to confirm that the correct molecule has been made (i.e., the atoms are connected in the right order). However, these techniques, performed in solution or on a bulk sample, do not confirm the conformation or packing in the solid state. After synthesis and purification, PXRD would be used as a rapid quality control check to ensure the bulk material is a single, pure crystalline phase. The ultimate goal is to obtain a single crystal for SC-XRD analysis, which provides the definitive, publishable proof of the molecule's three-dimensional structure.
Experimental Workflows & Protocols
The following sections provide standardized, self-validating protocols for the structural analysis of a novel 3-(4-Cyanobenzoyl)thiophene derivative.
Workflow for Comprehensive Solid-State Analysis
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 4. X-ray single-crystal diffraction | FZU [fzu.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Powder diffraction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
